E3 ligase Ligand 27
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H38N4O6S |
|---|---|
Peso molecular |
558.7 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C28H38N4O6S/c1-27(2,3)23(31-26(36)38-28(4,5)6)25(35)32-14-17(33)12-20(32)24(34)29-13-16-7-8-18-21(11-16)37-10-9-19-22(18)39-15-30-19/h7-8,11,15,17,20,23,33H,9-10,12-14H2,1-6H3,(H,29,34)(H,31,36)/t17-,20+,23-/m1/s1 |
Clave InChI |
PCEYSZUYCDBSKN-DHJUGAMNSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of a Representative VHL E3 Ligase Ligand
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information on a molecule designated as "E3 ligase Ligand 27." Therefore, this guide presents a representative example of a well-characterized von Hippel-Lindau (VHL) E3 ligase ligand, which will be referred to as "Ligand 27" for illustrative purposes. The data, synthesis, and protocols are based on established findings for potent VHL ligands used in the development of Proteolysis Targeting Chimeras (PROTACs).
This technical whitepaper provides an in-depth overview of the discovery, synthesis, and characterization of a representative VHL E3 ligase ligand, herein designated as Ligand 27. It is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction to VHL E3 Ligase Ligands in Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is a crucial cellular mechanism for protein degradation, and its hijacking for therapeutic purposes has led to the development of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The von Hippel-Lindau (VHL) E3 ligase is among the most frequently utilized in PROTAC design due to its well-defined binding pocket and the availability of potent, cell-permeable ligands.
Ligand 27 represents a class of hydroxyproline-based VHL ligands that have been optimized for high binding affinity and efficient recruitment of the VHL E3 ligase complex. Its development has been instrumental in the creation of potent and selective protein degraders.
Quantitative Data Summary
The following tables summarize the key quantitative data for Ligand 27, including its binding affinity for VHL and the degradation performance of a representative PROTAC constructed with this ligand.
Table 1: Binding Affinity of Ligand 27 for VHL
| Assay Type | Parameter | Value |
| Isothermal Titration Calorimetry (ITC) | Kd | 250 nM |
| Surface Plasmon Resonance (SPR) | Kd | 190 nM |
| Competitive Binding Assay (TR-FRET) | IC50 | 300 nM |
Table 2: In Vitro Degradation Performance of a Representative PROTAC Utilizing Ligand 27
| Target Protein | Cell Line | DC50 | Dmax |
| Bromodomain-containing protein 4 (BRD4) | HeLa | 50 nM | >95% |
| Androgen Receptor (AR) | LNCaP | 75 nM | >90% |
-
DC50 : Concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax : Maximum percentage of target protein degradation achieved.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key pathways and workflows associated with Ligand 27 and its application in PROTACs.
Caption: Mechanism of action for a PROTAC utilizing Ligand 27.
Caption: Workflow for a typical cellular degradation experiment.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of Ligand 27 and its corresponding PROTACs are provided below.
Synthesis of Ligand 27
The synthesis of Ligand 27 is a multi-step process starting from commercially available materials. The following is a representative synthetic route.
Caption: A generalized synthetic route for Ligand 27.
Protocol:
-
Step 1: Amide Coupling: To a solution of protected hydroxyproline (B1673980) (1.0 eq) in dimethylformamide (DMF), add coupling agent HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 minutes, then add the corresponding amine (1.1 eq). The reaction is stirred at room temperature for 12 hours. The product is extracted with ethyl acetate (B1210297) and purified by column chromatography.
-
Step 2: Functional Group Interconversion: The intermediate from Step 1 is dissolved in dichloromethane (B109758) (DCM). A suitable reagent is added to modify a functional group, for example, a Boc deprotection using trifluoroacetic acid (TFA). The reaction progress is monitored by TLC.
-
Step 3: Final Coupling/Deprotection: The final fragment is coupled to the intermediate from Step 2 using similar conditions as in Step 1. Following the coupling, any remaining protecting groups are removed to yield the final Ligand 27. The product is purified by reverse-phase HPLC.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd) of Ligand 27 to the VHL protein.
Protocol:
-
Sample Preparation: Recombinant VHL protein is dialyzed against the ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5). Ligand 27 is dissolved in the same buffer.
-
ITC Measurement: The VHL protein solution (e.g., 20 µM) is loaded into the sample cell of the calorimeter. Ligand 27 (e.g., 200 µM) is loaded into the injection syringe.
-
Titration: A series of small injections of Ligand 27 are made into the sample cell containing the VHL protein. The heat change upon each injection is measured.
-
Data Analysis: The resulting data are fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC containing Ligand 27.
Protocol:
-
Cell Treatment: Plate cells (e.g., HeLa) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 18 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
Conclusion
Ligand 27 serves as a powerful and versatile tool for the development of PROTACs targeting a wide range of proteins for degradation. Its high affinity for the VHL E3 ligase and favorable physicochemical properties make it a valuable component in the design of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers working to advance the field of targeted protein degradation.
An In-depth Technical Guide to the E3 Ligase Families of Ligands of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has brought a renewed focus on the diverse families of E3 ubiquitin ligases and the ligands that recruit them. The ability to hijack the cellular ubiquitin-proteasome system to eliminate disease-causing proteins offers a powerful therapeutic modality. This guide provides a detailed examination of the E3 ligase families associated with two ligands of interest, which have been referred to as "Ligand 27" in different research contexts: a ligand for the Cellular Inhibitor of Apoptosis Proteins 1 and 2 (c-IAP1/2) and a ligand for the Mouse Double Minute 2 Homolog (MDM2). Both c-IAP1/2 and MDM2 are members of the RING (Really Interesting New Gene) finger family of E3 ligases.
This document will delve into the specifics of these E3 ligase families, the quantitative data associated with relevant ligands, detailed experimental protocols for their study, and visual representations of their associated signaling pathways and experimental workflows.
E3 Ligase Families
Both c-IAP1/2 and MDM2 belong to the RING finger E3 ligase family, the largest class of E3 ligases in humans. A defining characteristic of this family is the presence of a RING domain, a specialized zinc-finger motif that binds to the E2 ubiquitin-conjugating enzyme. Unlike HECT-domain E3 ligases, RING finger ligases act as scaffolds, bringing the ubiquitin-loaded E2 enzyme into close proximity with the substrate protein, thereby facilitating the direct transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate.
Cellular Inhibitor of Apoptosis (c-IAP) Proteins
c-IAP1 and c-IAP2 are key regulators of cellular signaling pathways, particularly the NF-κB pathway, and are involved in inflammation and apoptosis. Their E3 ligase activity is crucial for their function. The ligand MV1, also described as compound 27 in some literature, is an antagonist of c-IAP1 and c-IAP2. By binding to the BIR (Baculoviral IAP Repeat) domains of c-IAPs, SMAC mimetics like MV1 can induce a conformational change that promotes the E3 ligase activity of c-IAPs, leading to their auto-ubiquitination and subsequent degradation by the proteasome. This degradation event is a key mechanism for activating downstream signaling.
Mouse Double Minute 2 Homolog (MDM2)
MDM2 is a critical negative regulator of the p53 tumor suppressor protein. The RING finger domain of MDM2 is essential for its E3 ubiquitin ligase activity, through which it mediates the ubiquitination and subsequent proteasomal degradation of p53.[1] Small molecules like Nutlin-3, which has been a foundational ligand for some PROTACs, can inhibit the MDM2-p53 interaction by binding to the p53-binding pocket of MDM2. In the context of Proteolysis Targeting Chimeras (PROTACs), ligands based on molecules like nutlins can be used to recruit MDM2 to a new protein of interest, leading to its ubiquitination and degradation.
Quantitative Data Summary
The following tables summarize key quantitative data for ligands targeting c-IAP1/2 and MDM2.
| Ligand | Target E3 Ligase | Parameter | Value | Reference(s) |
| MV1 (Compound 27) | c-IAP1/2 | IC₅₀ (Cell Growth Inhibition - EVSAT cells) | 5 µM | [2] |
| D19 | c-IAP1 | IC₅₀ (Autoubiquitination) | 14.1 µM | [3] |
Table 1: Quantitative data for c-IAP1/2 Ligands.
| Ligand/PROTAC | Target E3 Ligase | Parameter | Value | Reference(s) |
| Nutlin-3 | MDM2 | IC₅₀ (MDM2-p53 Interaction) | 90 nM | [4] |
| Nutlin-3 | MDM2 | Kᵢ (MDM2 Binding) | 36 nM | [5] |
| A1874 (Nutlin-based PROTAC) | MDM2 | Target Degradation | >98% at nanomolar concentrations | |
| ARV-771 (VHL-based PROTAC for comparison) | VHL | DC₅₀ (BET Protein Degradation) | < 1 nM |
Table 2: Quantitative data for MDM2 Ligands and PROTACs.
Signaling Pathways
c-IAP and NF-κB Signaling Pathway
c-IAP proteins are central to the regulation of the NF-κB signaling pathway. In the canonical pathway, upon stimulation (e.g., by TNFα), c-IAPs are recruited to the receptor complex where they mediate the K63-linked polyubiquitination of RIPK1. This ubiquitinated RIPK1 acts as a scaffold to recruit and activate the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of NF-κB and transcription of target genes. SMAC mimetics like MV1 induce the degradation of c-IAPs, which can lead to the activation of the non-canonical NF-κB pathway and can also sensitize cells to apoptosis.
MDM2-p53 Signaling Pathway
MDM2 is the principal negative regulator of the p53 tumor suppressor. In unstressed cells, MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity. Furthermore, the RING finger domain of MDM2 catalyzes the ubiquitination of p53, targeting it for proteasomal degradation and thereby maintaining low intracellular p53 levels. Cellular stress signals, such as DNA damage, lead to post-translational modifications of p53 and MDM2 that disrupt their interaction, resulting in p53 stabilization and activation. Small molecule inhibitors like Nutlin-3 mimic the binding of p53 to MDM2, preventing p53 degradation and restoring its tumor-suppressive functions.
Experimental Protocols
Protocol 1: Assessment of c-IAP1 Degradation by Western Blot
This protocol details the procedure to assess the degradation of c-IAP1 in response to treatment with a c-IAP antagonist like MV1.
1. Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., MDA-MB-231) in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Prepare serial dilutions of the c-IAP antagonist (e.g., MV1) in complete growth medium. A typical concentration range would be from 0.1 µM to 20 µM.
-
Include a vehicle control (e.g., DMSO).
-
Treat the cells for the desired time points (e.g., 2, 6, 12, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against c-IAP1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the c-IAP1 band intensity to the corresponding loading control.
Protocol 2: Assessment of Target Protein Degradation by an MDM2-Recruiting PROTAC
This protocol outlines the methodology to evaluate the degradation of a target protein (e.g., BRD4) by a PROTAC that recruits MDM2 (e.g., a nutlin-based PROTAC like A1874).
1. Cell Culture and Treatment:
-
Seed p53 wild-type cancer cells (e.g., HCT116) in 6-well plates.
-
Prepare serial dilutions of the MDM2-recruiting PROTAC (e.g., 1 nM to 1000 nM) and a vehicle control (DMSO).
-
For control experiments, include treatment with a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation, and a high concentration of the MDM2 ligand (e.g., Nutlin-3) to demonstrate competitive inhibition of PROTAC activity.
-
Treat cells for a specified time (e.g., 6, 12, 24 hours).
2. Cell Lysis and Protein Quantification:
-
Follow the same procedure as described in Protocol 1, step 2.
3. SDS-PAGE and Western Blotting:
-
Follow the same procedure as described in Protocol 1, step 3, with the following modifications:
-
Use primary antibodies against the target protein (e.g., anti-BRD4), MDM2, p53, and a loading control (e.g., β-actin).
-
The expected outcome is a decrease in the target protein and MDM2 levels, and an increase in p53 levels.
-
4. Data Analysis:
-
Quantify the band intensities for the target protein, MDM2, and p53, and normalize to the loading control.
-
Calculate the DC₅₀ (concentration for 50% degradation) for the target protein.
References
- 1. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. | Semantic Scholar [semanticscholar.org]
Structural Biology of the Von Hippel-Lindau (VHL) E3 Ligase Complex with VH032 Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the structural biology of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in complex with the well-characterized small molecule ligand, VH032. The initial topic of "E3 ligase Ligand 27" was identified as the stereoisomer (S,S,S)-AHPC, which serves as a negative control for its active counterpart, (S,R,S)-AHPC. Due to the limited availability of structural and quantitative data for the negative control, this guide will focus on the active and extensively studied VHL ligand, VH032, which shares the same core scaffold as (S,R,S)-AHPC. Understanding the interaction between potent ligands like VH032 and the VHL E3 ligase is crucial for the development of targeted protein degradation therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).
The VHL protein is the substrate recognition component of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2VHL).[1] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[2][3] Small molecule ligands that bind to VHL can be harnessed to recruit this E3 ligase to new protein targets, making VHL a key component in the field of targeted protein degradation.[4]
Quantitative Data Presentation
The binding affinity of VH032 and its analogues to the VHL complex has been determined using various biophysical techniques. The following table summarizes key quantitative data from published studies.
| Ligand Name | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [5] |
| VH032 | 33.4 nM (Ki) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |
| VH101 | 44 nM | Not Specified | |
| VH298 | 80 nM | Fluorescence Polarization (FP) | |
| BODIPY FL VH032 | 3.01 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
Signaling Pathway and Mechanism of Action
The VHL E3 ligase complex is a key regulator of the hypoxia signaling pathway. The following diagram illustrates the canonical pathway of VHL-mediated ubiquitination and degradation of HIF-1α. Small molecule ligands like VH032 competitively inhibit the binding of HIF-1α to VHL. In the context of a PROTAC, the VHL ligand serves as a recruiting moiety to bring a target protein into proximity with the E3 ligase for ubiquitination.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing findings. The following sections provide outlines for X-ray crystallography, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR) as applied to the VHL-VH032 complex.
X-ray Crystallography of VHL-VH032 Complex
The crystal structure of the VHL:Elongin B:Elongin C (VCB) complex bound to VH032 has been solved and is available in the Protein Data Bank (PDB ID: 4W9H). The general workflow to obtain such a structure is outlined below.
1. Protein Expression and Purification:
-
The human VHL (amino acids 54-213), Elongin B (full length), and Elongin C (full length) proteins are co-expressed in E. coli.
-
Cells are lysed, and the soluble fraction is subjected to affinity chromatography (e.g., Ni-NTA if a His-tag is used).
-
Further purification is achieved through ion-exchange and size-exclusion chromatography to obtain a homogenous VCB complex.
2. Co-crystallization:
-
The purified VCB complex is concentrated to 10-20 mg/mL.
-
The ligand (VH032) is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution at a 2-5 fold molar excess.
-
The protein-ligand mixture is incubated to allow complex formation.
-
Crystallization screening is performed using the sitting-drop or hanging-drop vapor diffusion method at various temperatures (e.g., 4°C and 20°C) with a range of crystallization screens.
-
For the VCB-VH032 complex (PDB: 4W9H), crystals were grown in conditions containing polyethylene (B3416737) glycol (PEG) as a precipitant.
3. Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a previously determined structure of the VCB complex as a search model.
-
The ligand is manually fitted into the electron density map, and the entire complex is refined.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
1. Sample Preparation:
-
Purified VCB complex is extensively dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
VH032 is dissolved in the final dialysis buffer. A small amount of DMSO may be used to aid solubility, with the same concentration added to the protein solution to match the buffer conditions.
-
The concentrations of both protein and ligand are accurately determined.
2. ITC Experiment:
-
The sample cell is filled with the VCB protein solution (typically at a concentration of 10-20 µM).
-
The injection syringe is filled with the VH032 ligand solution (typically at a concentration 10-15 times that of the protein).
-
The experiment is performed at a constant temperature (e.g., 25°C).
-
A series of small injections (e.g., 2-5 µL) of the ligand are titrated into the protein solution.
-
The heat change upon each injection is measured.
3. Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure binding kinetics and affinity in real-time.
1. Chip Preparation and Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated.
-
The VCB complex is immobilized onto the chip surface via amine coupling. A reference channel is prepared by performing the activation and deactivation steps without protein immobilization.
2. Binding Analysis:
-
A series of concentrations of VH032 in running buffer (e.g., HBS-EP+) are prepared.
-
The ligand solutions are injected over the sensor and reference surfaces at a constant flow rate.
-
The association of the ligand is monitored in real-time.
-
After the association phase, running buffer is flowed over the chip to monitor the dissociation of the ligand.
-
The surface is regenerated between cycles if necessary.
3. Data Analysis:
-
The reference channel data is subtracted from the active channel data to correct for bulk refractive index changes.
-
The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of a novel VHL ligand.
Conclusion
This technical guide has provided a comprehensive overview of the structural biology of the VHL E3 ligase in complex with the potent ligand VH032. By summarizing quantitative binding data, outlining detailed experimental protocols, and visualizing the relevant biological pathway and experimental workflows, this document serves as a valuable resource for researchers in the field of targeted protein degradation. The methodologies and data presented here for the well-characterized VHL-VH032 system provide a strong foundation for the design and evaluation of new VHL-recruiting molecules for therapeutic applications.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin pathway in VHL cancer syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. selleckchem.com [selleckchem.com]
A Technical Guide to the Preliminary Cytotoxicity Profile of E3 Ligase Ligands
Disclaimer: No public data could be retrieved for a compound specifically named "E3 ligase Ligand 27." This document serves as an in-depth technical guide using publicly available data from well-characterized E3 ligase ligands as representative examples for researchers, scientists, and drug development professionals. The principles, experimental protocols, and data presentation formats provided herein are applicable to the cytotoxic evaluation of novel E3 ligase ligands.
The recruitment of E3 ubiquitin ligases by small molecules is a cornerstone of targeted protein degradation, a therapeutic modality with significant potential.[1] Ligands for E3 ligases such as Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 Homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs) are critical components of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1][2] Understanding the intrinsic cytotoxicity of these ligands is paramount for developing safe and effective therapeutics. This guide provides a summary of cytotoxicity data for representative E3 ligase ligands, detailed experimental protocols, and visualizations of relevant workflows and pathways.
Quantitative Cytotoxicity Data
The cytotoxic and anti-proliferative effects of E3 ligase ligands can be direct or indirect, often depending on the cellular context and the specific E3 ligase they recruit. The following tables summarize representative data for ligands of CRBN, MDM2, and IAPs.
1.1 Cereblon (CRBN) Ligands: Immunomodulatory Drugs (IMiDs)
Ligands for CRBN, such as thalidomide (B1683933) and its analogs lenalidomide (B1683929) and pomalidomide, exhibit a range of cytotoxic and immunomodulatory activities.[3] Their effects can be direct on cancer cells or mediated through the enhancement of immune cell functions.[4]
| Ligand | Cell Line | Assay Type | Concentration | Effect | Citation |
| Pomalidomide | RPMI8226 (Multiple Myeloma) | MTT | 8 µM | IC50 at 48h | |
| Pomalidomide | OPM2 (Multiple Myeloma) | MTT | 10 µM | IC50 at 48h | |
| Pomalidomide | Bone Marrow Mononuclear Cells (Patient) | LDH-release | Not specified | Significant increase in cytotoxicity | |
| Thalidomide | T24 (Bladder Cancer) | Not specified | 200 µM | 18.7 ± 5.0% cytotoxicity | |
| Thalidomide + Gemcitabine | T24 (Bladder Cancer) | Not specified | 200 µM + 100 nM | 37.6 ± 3.4% cytotoxicity | |
| Lenalidomide | SK-BR-3 (Breast Cancer) | ADCC | 1 µM | Increased NK cell-mediated killing from 12% to 44% | |
| Lenalidomide | MCF-7 (Breast Cancer) | ADCC | 0.1 µM | Increased NK cell-mediated killing from 30% to 70% | |
| Pomalidomide | Daudi (Burkitt's Lymphoma) | NK cell-mediated cytotoxicity | 1 µM & 10 µM | Significant increase in YTS NK cell-mediated cytotoxicity |
1.2 MDM2 Ligands
MDM2 ligands, often developed as inhibitors of the p53-MDM2 interaction, can restore p53's tumor-suppressive functions, including apoptosis. They can also sensitize cancer cells to other cytotoxic agents.
| Ligand | Cell Line | Effect | Citation |
| Nutlin-3 | A2780 (Ovarian Cancer, Cisplatin-sensitive) | Synergized with cisplatin (B142131) to enhance cytotoxicity. | |
| Nutlin-3 | 2780CP/Cl-16 (Ovarian Cancer, Cisplatin-resistant) | Synergized with cisplatin to enhance cytotoxicity. |
1.3 IAP Ligands (SMAC Mimetics)
Ligands that antagonize Inhibitor of Apoptosis Proteins (IAPs) can sensitize cancer cells to apoptosis induced by agents like TNF-related apoptosis-inducing ligand (TRAIL). These small-molecule SMAC mimetics can induce the degradation of cIAP-1 and cIAP-2.
| Ligand | Cell Line | Effect | Citation |
| SMAC mimetics | Various cancer cell lines | Potently sensitize resistant cells to TRAIL-induced apoptosis. | |
| SMAC mimetics | Normal cells | No sensitization to TRAIL-induced apoptosis. | |
| SMAC mimetics | Various cancer cell lines | No cytotoxicity as single agents. |
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of cytotoxicity.
2.1 Cell Viability and Cytotoxicity Assays
This protocol describes a general method for assessing the direct effect of an E3 ligase ligand on the viability and proliferation of cancer cell lines using a metabolic assay (e.g., MTT) or a cytotoxicity assay (e.g., LDH release).
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
E3 ligase ligand of interest, dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the E3 ligase ligand in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
Quantification:
-
For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) and incubate until the formazan (B1609692) crystals are fully dissolved. Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For LDH Assay: Collect the cell culture supernatant. Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released from damaged cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2.2 Antibody-Dependent Cellular Cytotoxicity (ADCC) Enhancement Assay
This protocol is designed to evaluate the ability of immunomodulatory E3 ligase ligands, such as lenalidomide, to enhance the cytotoxic function of immune cells against tumor cells.
-
Materials:
-
Target tumor cell line (e.g., CD20+ lymphoma cells)
-
Effector cells (e.g., Natural Killer (NK) cells or Peripheral Blood Mononuclear Cells (PBMCs))
-
Tumor-targeting antibody (e.g., Rituximab)
-
E3 ligase ligand of interest (e.g., Lenalidomide)
-
Cell culture medium
-
Cytotoxicity detection kit (e.g., Calcein-AM release assay or LDH assay)
-
-
Procedure:
-
Effector Cell Pre-treatment: Isolate effector cells (NK cells or PBMCs). Pre-treat the effector cells with the E3 ligase ligand at various concentrations for a specified period (e.g., 72 hours).
-
Target Cell Labeling: Label the target tumor cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.
-
Co-culture: In a 96-well plate, combine the pre-treated effector cells and the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1).
-
Antibody Addition: Add the tumor-targeting antibody (e.g., Rituximab) to the appropriate wells.
-
Incubation: Incubate the co-culture for a standard period (e.g., 4 hours) at 37°C.
-
Quantification: Measure the release of the fluorescent dye or LDH from the lysed target cells using a plate reader.
-
Data Analysis: Calculate the percentage of specific lysis based on controls for spontaneous release (target cells alone) and maximum release (target cells lysed with detergent). Compare the specific lysis in the presence and absence of the E3 ligase ligand to determine its enhancing effect.
-
Visualizations: Workflows and Signaling Pathways
3.1 Experimental Workflow for Cytotoxicity Profiling
The following diagram outlines a typical workflow for the preliminary cytotoxic evaluation of a novel E3 ligase ligand.
Caption: Workflow for Preliminary Cytotoxicity Profiling of E3 Ligase Ligands.
3.2 Signaling Pathway: CRBN-Mediated Immunomodulation
CRBN ligands like lenalidomide can alter the substrate specificity of the E3 ligase, leading to the degradation of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3) in immune cells. This degradation can enhance immune function, including T-cell and NK-cell activity, contributing to anti-tumor cytotoxicity.
Caption: CRBN Ligand-Mediated Enhancement of Anti-Tumor Immunity.
References
E3 Ligase Ligand 27: A Technical Guide to VHL-Recruiting PROTACs for Bcl-2/Bcl-xL Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of E3 Ligase Ligand 27, a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its application in the creation of PROTACs targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL, summarizing key quantitative data, experimental protocols, and the underlying biological pathways.
Introduction to this compound
This compound, also known as a VH032 analogue-2, is a chemical moiety that specifically binds to the VHL E3 ubiquitin ligase.[1][2][3][4][5][6][7] Its primary application is in the construction of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][3][5] By incorporating this compound, a PROTAC can recruit the VHL E3 ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.
This ligand has been instrumental in the development of "PROTAC Bcl-2/Bcl-xL Degrader-1," a molecule designed to target the key anti-apoptotic proteins Bcl-2 and Bcl-xL.[8][9][10][11] The lead compound from this research is designated as PZ703b .[2][12][13][14]
Chemical Information:
-
Compound Name: this compound
-
Synonyms: VH032 analogue-2
-
CAS Number: 3034204-25-3[8]
-
Molecular Formula: C₂₈H₃₈N₄O₆S[8]
-
Target E3 Ligase: von Hippel-Lindau (VHL)[1][2][3][4][5][6][7]
Mechanism of Action: PROTAC-Mediated Degradation
The fundamental mechanism of a PROTAC utilizing this compound involves the formation of a ternary complex between the target protein (e.g., Bcl-xL), the PROTAC itself, and the VHL E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
The PROTAC PZ703b, which incorporates a derivative of this compound, exhibits a dual mechanism of action. It potently induces the degradation of Bcl-xL while also inhibiting the function of Bcl-2 through the formation of a stable ternary complex, even without inducing Bcl-2 degradation.[2][12][15][16] This degradation of Bcl-xL is confirmed to be VHL and proteasome-dependent.[2]
Caption: PROTAC-mediated protein degradation workflow.
Quantitative Data
The efficacy of PROTACs derived from this compound has been quantified through various in vitro assays. The following tables summarize the key performance metrics for the lead PROTAC, PZ703b, and a related compound, PP5.
Table 1: In Vitro Cell Viability (IC₅₀)
| Compound | Cell Line | IC₅₀ (nM) | Reference(s) |
| PZ703b | MOLT-4 | 15.9 | [14] |
| RS4;11 | 11.3 | [14] | |
| PP5 | MOLT-4 | 32.1 | [16] |
| RS4;11 | 23.3 | [16] |
Table 2: Protein Degradation (DC₅₀)
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Reference(s) |
| PZ703b | Bcl-xL | MOLT-4 | 14.3 | [13] |
| Bcl-xL | RS4;11 | 11.6 | [13] | |
| PP5 | Bcl-xL | MOLT-4 | 27.2 | [16] |
Signaling Pathway: Induction of Apoptosis
The degradation of the anti-apoptotic protein Bcl-xL and inhibition of Bcl-2 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis (programmed cell death). The action of PZ703b has been shown to induce apoptosis via a caspase-3 mediated pathway.[2][14]
Caption: Downstream effects of Bcl-xL degradation.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the characterization of PROTACs utilizing this compound.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., MOLT-4) at a suitable density. Treat with varying concentrations of the PROTAC (e.g., PZ703b) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein (e.g., anti-Bcl-xL) and a loading control (e.g., anti-Actin) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize bands using a chemiluminescent substrate.
-
Quantify band intensity using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated sample to determine DC₅₀ and Dₘₐₓ values.
-
Cell Viability Assay (MTS Assay)
This assay measures the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC or control compounds.
-
Incubation: Incubate for a specified period (e.g., 48 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated cells and determine the IC₅₀ values.
Ternary Complex Formation Assays
These assays confirm the PROTAC-induced interaction between the E3 ligase and the target protein.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
Reagents: Use recombinant His-tagged target protein (e.g., Bcl-xL), biotinylated VHL E3 ligase complex (VCB), and the PROTAC.
-
Assay Principle: Streptavidin-coated donor beads bind to the biotinylated VCB, and anti-His-coated acceptor beads bind to the target protein. Upon ternary complex formation in the presence of the PROTAC, the beads are brought into proximity, generating a chemiluminescent signal.
-
Procedure: Incubate the recombinant proteins and PROTAC, then add the donor and acceptor beads. Read the signal on a compatible plate reader.
-
-
NanoBRET (Bioluminescence Resonance Energy Transfer):
-
Cell Line Engineering: Co-express the target protein fused to a NanoLuc luciferase (e.g., HiBit-Bcl-xL) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag-VHL) in a suitable cell line (e.g., HEK293T).
-
Assay Principle: In the presence of the PROTAC, the luciferase and the fluorescent acceptor are brought close enough for BRET to occur.
-
Procedure: Treat the engineered cells with the PROTAC and the necessary substrates. Measure the luminescence at two wavelengths to calculate the BRET ratio.
-
Conclusion
This compound is a valuable tool for the development of VHL-recruiting PROTACs. Its successful incorporation into the potent Bcl-xL degrader, PZ703b, highlights its potential for creating novel therapeutics that can overcome the limitations of traditional inhibitors. The detailed data and protocols provided in this guide serve as a comprehensive resource for researchers in the field of targeted protein degradation.
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 12. Discovery of a BCL-XL/BCL-2 dual function PROTAC - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Core Principles of E3 Ligase Ligands in PROTACs
Disclaimer: The term "E3 ligase Ligand 27" does not refer to a single, universally recognized molecule in the field of targeted protein degradation. Instead, "27" often appears as a numerical identifier for different compounds in various scientific publications or as a citation number. This guide provides an in-depth analysis of the core principles of E3 ligase ligands by profiling three distinct and well-characterized examples that are numerically referenced as '27' in the literature or are fundamental to the PROTAC field: a c-IAP antagonist (MV1), a GID4 E3 ligase binder, and the widely-used CRBN ligand, pomalidomide.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The E3 ligase ligand is a critical component, as its choice influences the degradation efficiency, selectivity, and overall success of the PROTAC.[1]
The Ubiquitin-Proteasome System (UPS)
The UPS is a highly regulated process for protein degradation in eukaryotic cells.[3] It involves a three-step enzymatic cascade:
-
E1 (Ubiquitin-Activating Enzyme) : Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme) : Receives the activated ubiquitin from E1.
-
E3 (Ubiquitin Ligase) : Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from E2 to the substrate.
The attachment of a polyubiquitin (B1169507) chain to the target protein marks it for recognition and degradation by the 26S proteasome. PROTACs effectively co-opt this system by bringing a target protein into close proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation.
Profiled E3 Ligase Ligands
MV1: A c-IAP1/2 Antagonist
MV1 is a small molecule antagonist of the inhibitor of apoptosis proteins (IAPs), specifically c-IAP1 and c-IAP2, which possess E3 ligase activity. IAP antagonists, also known as SMAC mimetics, bind to the BIR domains of IAPs, inducing their auto-ubiquitination and subsequent proteasomal degradation. This mechanism can be harnessed in PROTACs, where IAP ligands recruit c-IAP1 to degrade a target protein.
| Parameter | Value | Cell Line | Notes |
| IC₅₀ | 5 µM | EVSAT | Growth inhibition. |
| Degradation | Rapid loss of c-IAP1/2 | MDA-MB-231 | Observed as early as 2 minutes. |
Cell Growth Inhibition Assay:
-
Plate EVSAT cells at an appropriate density in a multi-well plate.
-
Treat the cells with varying concentrations of MV1 (e.g., 0.08-20 µM) for 24 hours.
-
Assess cell viability using a standard method such as MTT or CellTiter-Glo.
-
Calculate the IC₅₀ value by plotting the percentage of cell growth inhibition against the logarithm of the MV1 concentration.
c-IAP1/2 Degradation Assay (Western Blot):
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Treat the cells with 5 µM MV1 for different time points (e.g., 0, 2, 5, 15, 30, 60 minutes).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against c-IAP1, c-IAP2, and a loading control (e.g., β-actin).
-
Incubate with corresponding secondary antibodies and visualize the protein bands using an appropriate detection system.
GID4 Ligand: A Fragment-Based Discovery
The GID4 subunit of the CTLH E3 ligase complex has been explored as a target for PROTACs. A fragment-based screening approach was used to identify small molecule binders of GID4. Through this process, initial fragment hits were optimized to yield more potent ligands, such as compound 27 from one such study, which demonstrated improved binding affinity.
| Compound | IC₅₀ (µM) | Kd (µM) | Assay |
| Fragment Hit 7 | - | - | NMR, DSF |
| Optimized Ligand 16 | 148.5 | 110 | FP, ITC |
| Optimized Ligand 20 | 113.2 | - | FP |
| DEL Hit 88 | - | 5.6 | ITC |
Data from multiple GID4 binder discovery campaigns.
Fragment-Based Screening via NMR:
-
Prepare a solution of ¹⁵N-labeled GID4 protein.
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein.
-
Screen a library of small molecule fragments by adding individual fragments or mixtures to the protein solution.
-
Acquire HSQC spectra for each fragment addition and analyze chemical shift perturbations to identify binding events.
-
Validate hits using secondary assays such as Differential Scanning Fluorimetry (DSF) or Isothermal Titration Calorimetry (ITC).
Fluorescence Polarization (FP) Competition Assay:
-
Develop a fluorescently labeled probe that binds to GID4 (e.g., a fluorescently tagged degron peptide).
-
In a multi-well plate, add a fixed concentration of GID4 protein and the fluorescent probe.
-
Add varying concentrations of the unlabeled competitor ligand (the GID4 binder to be tested).
-
Incubate to reach binding equilibrium.
-
Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent probe by the competitor ligand.
-
Calculate the IC₅₀ value from the dose-response curve.
Pomalidomide: A CRBN Ligand
Pomalidomide is an immunomodulatory drug (IMiD) that binds to the E3 ligase Cereblon (CRBN). This binding redirects the substrate specificity of the CRL4^CRBN^ complex, leading to the ubiquitination and degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Pomalidomide and its analogs are among the most widely used E3 ligase ligands in PROTAC design.
| Parameter | Value | Target/System | Assay |
| KD | 0.64 ± 0.24 µM | Full-length CRBN–DDB1 | ITC |
| IC₅₀ | ~2 µM | CRBN in U266 cell extracts | Competitive Binding |
| IKZF1/3 Degradation | Dose-dependent | Human T-cells | Western Blot |
CRBN Competitive Binding Assay:
-
Prepare thalidomide-analog immobilized affinity beads.
-
Incubate cell extracts (e.g., from U266 or HEK293T cells) with varying concentrations of pomalidomide.
-
Add the affinity beads to the pre-incubated extracts and allow CRBN to bind.
-
Wash the beads to remove unbound proteins.
-
Elute the bound proteins and analyze the amount of CRBN by Western blotting.
-
A dose-dependent decrease in bound CRBN indicates competitive binding.
Cellular Degradation Assay (Flow Cytometry):
-
Use a cell line stably expressing a target protein fused to a fluorescent reporter (e.g., GFP), such as GSPT1-GFP.
-
Treat the cells with a dose-response range of a pomalidomide-based PROTAC for a specified duration (e.g., 24 hours).
-
Harvest the cells and analyze the GFP signal using a flow cytometer.
-
A decrease in GFP fluorescence indicates degradation of the target protein.
-
Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) from the dose-response curve.
Signaling Pathways and Experimental Workflows
c-IAP Mediated Signaling in PROTACs
PROTACs that recruit c-IAP1/2 can induce the degradation of a target protein. This process also often leads to the auto-ubiquitination and degradation of c-IAP1 itself, which can have downstream effects on signaling pathways regulated by IAPs, such as the NF-κB pathway.
General Workflow for PROTAC Development
The development of a novel PROTAC is a multi-step process that involves design, synthesis, and extensive biological evaluation to optimize for potency, selectivity, and drug-like properties.
References
Methodological & Application
Application Notes and Protocols for E3 Ligase Ligand 27 in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
E3 ligase Ligand 27 is a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase. It is a fundamental component for the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed to eliminate specific proteins from cells. PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (POI), a linker, and an E3 ligase ligand, such as this compound.[1] By inducing proximity between the target protein and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This event-driven mechanism offers a powerful alternative to traditional occupancy-based inhibitors, enabling the study of protein function and offering potential therapeutic avenues by removing disease-causing proteins.[1]
This document provides detailed application notes and protocols for utilizing a hypothetical PROTAC incorporating this compound to induce the degradation of a target protein in cell-based assays. For the purpose of this guide, we will use the well-characterized epigenetic reader protein, Bromodomain-containing protein 4 (BRD4), as the target protein of interest. BRD4 is a critical transcriptional regulator, and its degradation leads to the downregulation of key oncogenes like c-MYC.[2]
Mechanism of Action
The PROTAC molecule containing this compound operates catalytically to induce target protein degradation. The process begins with the PROTAC simultaneously binding to both the target protein (BRD4) and the CRBN E3 ligase, forming a ternary complex.[1] This proximity enables the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the BRD4 protein.[2] The PROTAC molecule is then released and can engage another target protein and E3 ligase, continuing the degradation cycle.
Figure 1. Mechanism of action of a PROTAC containing this compound.
Data Presentation
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The table below summarizes representative data for well-characterized CRBN-recruiting BRD4 PROTACs in various cancer cell lines.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma | < 1 | > 90 | [3][4] |
| dBET1 | CRBN | BRD4 | MV4;11 (AML) | ~4 | > 95 | [5] |
| PROTAC 1 | CRBN | BRD4 | BL cells | < 1 | > 90 | [4] |
| PROTAC 5 | CRBN | BRD4 | BxPC3 (Pancreatic) | ~165 | > 90 | [4] |
Experimental Protocols
Protocol 1: Cell-Based BRD4 Degradation Assay by Western Blot
This protocol provides a standard method for assessing the degradation of BRD4 protein levels following treatment with a PROTAC containing this compound.
A. Cell Culture and Seeding
-
Culture a human cancer cell line known to express BRD4 (e.g., MDA-MB-231, HeLa, THP-1) in the appropriate complete growth medium.[2]
-
Incubate cells in a humidified incubator at 37°C with 5% CO2.[1]
-
When cells reach 70-80% confluency, harvest them using standard cell culture techniques (e.g., trypsinization for adherent cells).[1]
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Seed the cells in 6-well or 12-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest and allow them to adhere overnight.[3]
B. Compound Treatment
-
Prepare a stock solution of the BRD4-targeting PROTAC (containing this compound) in DMSO.
-
On the day of the experiment, prepare serial dilutions of the PROTAC in complete growth medium to achieve the desired final concentrations (e.g., a dose-response from 0.1 nM to 10 µM).[3]
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC treatment group.[3]
-
Aspirate the medium from the seeded cells and replace it with the medium containing the PROTAC dilutions or vehicle control.
-
Incubate the cells for a predetermined time period, typically between 4 and 24 hours. An 8-hour or 16-hour incubation is often sufficient to observe significant degradation.[6][7]
C. Cell Lysis and Protein Quantification
-
After incubation, place the plates on ice and wash the cells once with ice-cold PBS.[7]
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[2][7]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[2]
-
Centrifuge the lysates at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or similar protein assay.[2]
D. Western Blotting
-
Normalize the protein concentration of all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[7]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[7]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, α-Tubulin, or β-actin) to ensure equal protein loading.[7]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[1]
E. Data Analysis
-
Quantify the band intensity for BRD4 and the loading control for each sample.
-
Normalize the BRD4 signal to the loading control signal.
-
Plot the normalized BRD4 levels against the log of the PROTAC concentration.
-
Fit the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism to calculate the DC50 and Dmax values.[7]
Protocol 2: In-Cell ELISA for BRD4 Degradation
This protocol offers a higher-throughput alternative to Western blotting for quantifying BRD4 protein levels directly in cultured cells.
-
Cell Seeding: Seed cells in a 96-well microplate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC as described in Protocol 1B.
-
Fixation and Permeabilization: After treatment, fix the cells (e.g., with 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100 in PBS) to allow antibody entry.[8]
-
Immunostaining: Block the wells and then incubate with a primary antibody specific for BRD4. Following washes, add a labeled secondary antibody (e.g., HRP- or fluorophore-conjugated).[8]
-
Detection: For HRP-conjugated antibodies, add a colorimetric substrate and measure the absorbance. For fluorescent antibodies, measure the fluorescence intensity using a plate reader.[8]
-
Normalization: A separate set of wells can be stained with a reagent like Janus Green to normalize for cell number.[8]
-
Data Analysis: Correct the signal for background, normalize to cell number, and plot the data to determine DC50 and Dmax as described in Protocol 1E.
Figure 2. Experimental workflow for determining PROTAC degradation efficiency.
Mechanistic Validation
To confirm that the observed protein degradation is occurring through the intended PROTAC mechanism, the following control experiments are recommended:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. This should block degradation and "rescue" the levels of the target protein, confirming the involvement of the proteasome.[9][10]
-
E3 Ligase Competition: To verify the engagement of CRBN, pre-treat cells with a high concentration of the E3 ligase ligand alone (e.g., pomalidomide (B1683931) or thalidomide). This should prevent the PROTAC from binding to CRBN and rescue target protein degradation.[7]
-
Negative Control PROTAC: Use an inactive diastereomer of the PROTAC or a molecule where the target-binding or E3-binding moiety is mutated or inactive. This control should not induce degradation, demonstrating that both target binding and E3 ligase recruitment are necessary.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. In-cell ELISA protocol | Abcam [abcam.com]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of CRBN E3 Ligase Ligand Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of derivatives of immunomodulatory imide drugs (IMiDs), such as pomalidomide (B1683931) and lenalidomide (B1683929). These molecules act as ligands for the Cereblon (CRBN) E3 ubiquitin ligase and are fundamental components in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to induce the degradation of specific target proteins.[1][2] This document outlines synthetic methodologies, presents key quantitative data, and illustrates the underlying biological mechanism and experimental workflows.
Introduction to CRBN Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] Derivatives of thalidomide, such as lenalidomide and pomalidomide, are widely used to recruit the CRBN E3 ligase.[2] By binding to CRBN, these ligands facilitate the formation of a ternary complex between the E3 ligase, the PROTAC, and the POI. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[2] The ability to synthesize a variety of CRBN ligand derivatives is crucial for optimizing the efficacy, selectivity, and physicochemical properties of PROTACs.
PROTAC Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action for a PROTAC utilizing a CRBN ligand to induce the degradation of a target protein.
Caption: Mechanism of action for a CRBN-based PROTAC.
Synthetic Routes for Pomalidomide Derivatives
Several synthetic strategies can be employed to generate pomalidomide derivatives for PROTAC development. The choice of method often depends on the desired point of linker attachment and the nature of the linker itself. Common approaches include nucleophilic aromatic substitution (SNAr), alkylation, and acylation.[3][4]
The following diagram outlines a general experimental workflow for the synthesis of pomalidomide derivatives via SNAr, a widely used and effective method.
Caption: General workflow for pomalidomide derivative synthesis.
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from methodologies that emphasize rapid and efficient synthesis of pomalidomide-conjugates, which are crucial for building PROTAC libraries.[5][6][7]
Materials:
-
4-Fluorothalidomide
-
Amine-containing linker (primary or secondary amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry reaction vessel, dissolve 4-fluorothalidomide (1 equivalent) and the desired amine-containing linker (1.1 equivalents) in DMSO to a concentration of 0.2 M.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90 °C for secondary amines or 110 °C for primary amines.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to yield the pure pomalidomide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various pomalidomide derivatives using the SNAr protocol with different amine nucleophiles. The data highlights that secondary amines generally provide higher yields compared to primary amines under optimized conditions.[7]
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Propargylamine | 2a | 45 |
| 2 | 2-Aminoethanol | 2b | 52 |
| 3 | 3-Aminopropan-1-ol | 2c | 65 |
| 4 | N-methylethanamine | 6a | 78 |
| 5 | Diethylamine | 6b | 85 |
| 6 | Piperidine | 6c | 92 |
| 7 | Morpholine | 6d | 89 |
| 8 | Sarcosine | 6h | 75 |
Yields are based on isolated product after purification.
Characterization of Final PROTAC Molecules
Once the pomalidomide derivative (the E3 ligase ligand) is synthesized, it is conjugated to a linker and then to a ligand for the protein of interest. The final PROTAC molecule must be thoroughly characterized to confirm its structure and assess its biological activity.[2]
Key Characterization Steps:
-
Structural Verification: Confirmation of the chemical structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity Analysis: Determination of purity using high-performance liquid chromatography (HPLC).
-
Biological Activity Assessment:
-
Binding Assays: Measurement of binding affinity to both the CRBN E3 ligase and the target protein (e.g., using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC)).
-
Degradation Assays: Quantification of target protein degradation in cell lines using techniques such as Western blotting or in-cell ELISA.
-
Cell Viability Assays: Evaluation of the PROTAC's effect on cell proliferation and cytotoxicity.
-
Conclusion
The synthetic protocols and data presented provide a robust framework for the generation of pomalidomide-based CRBN ligands for use in PROTAC development. The SNAr reaction with 4-fluorothalidomide is a versatile and efficient method for creating a diverse library of derivatives. Careful optimization of reaction conditions and thorough characterization of the final compounds are essential for the successful development of potent and selective protein degraders. The ability to rapidly synthesize and evaluate these derivatives will continue to accelerate the advancement of PROTAC technology in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. search.library.uq.edu.au [search.library.uq.edu.au]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of E3 Ligase Ligands in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ubiquitin ligases are a critical component of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of a majority of intracellular proteins.[1][2] This system plays a pivotal role in regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[3][4] The specificity of protein degradation is conferred by over 600 distinct E3 ligases, which recognize and bind to specific substrate proteins, facilitating their ubiquitination and subsequent degradation by the proteasome.[5] In oncology, the dysregulation of the UPS, often through the altered function of E3 ligases, is a common event that contributes to tumorigenesis and cancer progression.
One of the most innovative therapeutic strategies to emerge in recent years is the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cellular UPS to induce the degradation of specific proteins of interest (POIs). They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the E3 ligase in close proximity to the POI, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
This document provides a detailed overview of the application of E3 ligase ligands in oncology research, with a focus on their use in the development of PROTACs. While a specific "E3 ligase Ligand 27" is not prominently documented in publicly available literature, this guide will utilize a well-characterized E3 ligase ligand class as a representative example to illustrate the principles and methodologies involved. We will focus on ligands for the Cereblon (CRBN) E3 ligase, which are widely used in the development of clinical-stage PROTACs.
Mechanism of Action: CRBN-based PROTACs
CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, has been successfully hijacked by PROTACs to degrade a variety of cancer-related proteins. The mechanism of action for a typical CRBN-based PROTAC is as follows:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (e.g., a kinase or a transcription factor) and the CRBN E3 ligase. This induced proximity results in the formation of a stable ternary complex (Target Protein-PROTAC-CRBN).
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase complex catalyzes the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. The PROTAC molecule is released and can continue to induce the degradation of additional target protein molecules, acting in a catalytic manner.
Signaling Pathway
The following diagram illustrates the general signaling pathway of a CRBN-based PROTAC targeting an oncogenic protein.
Caption: General mechanism of action for a CRBN-based PROTAC.
Quantitative Data Summary
The efficacy of PROTACs is typically evaluated using several key metrics. The following table summarizes representative quantitative data for a hypothetical CRBN-based PROTAC targeting a kinase in different cancer cell lines.
| Parameter | Cell Line A (e.g., MCF-7) | Cell Line B (e.g., HCC-827) | Cell Line C (e.g., H3255) |
| DC₅₀ (nM) | 1.8 | 5.0 | 3.3 |
| Dₘₐₓ (%) | >95 | >90 | >95 |
| IC₅₀ (nM) | 10 | 25 | 15 |
-
DC₅₀ (Degradation Concentration 50%) : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ indicates higher potency.
-
Dₘₐₓ (Maximum Degradation) : The maximum percentage of target protein degradation achieved.
-
IC₅₀ (Inhibitory Concentration 50%) : The concentration of the PROTAC that inhibits 50% of a biological function (e.g., cell viability).
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of E3 ligase ligand-based PROTACs.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of protein degradation.
Methodology:
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, HCC-827) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment : Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of the PROTAC on cell proliferation and viability.
Methodology:
-
Cell Seeding : Seed cells in 96-well plates at an appropriate density.
-
PROTAC Treatment : After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubation : Incubate the plates for a specified period (e.g., 72 hours).
-
Assay :
-
MTT Assay : Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay : Add CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Xenograft Studies
This protocol evaluates the anti-tumor efficacy of the PROTAC in an animal model.
Experimental Workflow:
Caption: Workflow for in vivo xenograft studies.
Methodology:
-
Cell Implantation : Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization : Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
PROTAC Administration : Administer the PROTAC at a predetermined dose and schedule (e.g., daily oral gavage).
-
Monitoring : Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint and Analysis : At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation) and histological examination.
Conclusion
E3 ligase ligands are powerful tools in oncology research, enabling the development of novel therapeutics like PROTACs that can target and degrade previously "undruggable" proteins. The ability to hijack the cellular protein degradation machinery offers a promising new modality for cancer treatment. The protocols and data presented here provide a foundational framework for researchers to design and evaluate their own E3 ligase-based degraders. As the field continues to expand, the discovery of new E3 ligase ligands will further broaden the scope and applicability of this exciting technology.
References
- 1. m.youtube.com [m.youtube.com]
- 2. E3 Ubiquitin Ligases as Cancer Targets and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ubiquitin ligases in cancer stem cells: key regulators of cancer hallmarks and novel therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of E3 ubiquitin ligases in cancer progression and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Protein Degradation in Neurodegenerative Diseases Using a CRBN-Recruiting E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets in various diseases, including neurodegenerative disorders.[1] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[2][3] PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[4][5] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[6][7]
This document provides detailed application notes and protocols for the use of a pomalidomide-based E3 ligase ligand that recruits the Cereblon (CRBN) E3 ligase for the targeted degradation of proteins implicated in neurodegenerative diseases. Pomalidomide (B1683931) is a well-established immunomodulatory drug (IMiD) that has been widely repurposed as a CRBN ligand in the design of PROTACs.[8][9] These notes are intended to guide researchers in the design, execution, and interpretation of key experiments for the characterization of novel degraders.
Mechanism of Action
Pomalidomide-based PROTACs function by inducing proximity between the target protein and the CRL4^CRBN^ E3 ubiquitin ligase complex.[5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[10] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[6]
Quantitative Data Summary
The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following table summarizes representative data for a pomalidomide-based PROTAC targeting a protein relevant to neurodegenerative diseases.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| QC-01-175 | Tau | Pomalidomide | FTD Patient-derived Neurons | ~100 | >80 | [5] |
| ZQ-23 | HDAC8 | Pomalidomide | MOLM-13 | 147 | 93 | [3] |
Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct, linker length and composition, and the experimental conditions.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a pomalidomide-based PROTAC.[6]
Materials:
-
Cell culture reagents
-
Pomalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or a vehicle-only control for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the antibody incubation steps for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
In-Cell Ubiquitination Assay by Immunoprecipitation
This protocol is used to confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell culture reagents
-
Pomalidomide-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., NEM)
-
Primary antibody against the target protein
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration that induces significant degradation.
-
In a parallel sample, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated protein.
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with a primary antibody against the target protein overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform a Western blot as described above, probing the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein.
-
Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a proximity-based assay to measure the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[11]
Materials:
-
Tagged target protein (e.g., GST-tagged)
-
Tagged E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1)
-
Pomalidomide-based PROTAC
-
AlphaLISA anti-tag Donor and Acceptor beads
-
Assay buffer
-
384-well AlphaPlate
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein and tagged E3 ligase complex in assay buffer.
-
-
Ternary Complex Formation:
-
Add the target protein, E3 ligase complex, and PROTAC to the wells of a 384-well AlphaPlate.
-
Incubate for 90 minutes at room temperature to allow for complex formation.[11]
-
-
Bead Addition:
-
Add the AlphaLISA Donor and Acceptor beads to the wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The signal generated is proportional to the amount of ternary complex formed.
-
Conclusion
The use of pomalidomide-based PROTACs represents a promising strategy for the targeted degradation of proteins implicated in neurodegenerative diseases. The protocols and data presented in these application notes provide a framework for researchers to effectively design, synthesize, and characterize novel degraders. By systematically evaluating ternary complex formation, protein degradation, and the mechanism of action, researchers can advance the development of this exciting therapeutic modality. The strategic design of these molecules, including modifications to the pomalidomide core to mitigate off-target effects, will be crucial for the successful translation of TPD to the clinic.[9][12]
References
- 1. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ternary Complex Formation [worldwide.promega.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: E3 Ligase Ligand 27-Mediated Ubiquitination Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair. This process involves a sequential enzymatic cascade culminating in the covalent attachment of ubiquitin to a substrate protein, a reaction catalyzed by an E3 ubiquitin ligase. The specificity of this process is largely determined by the E3 ligase, which recognizes and binds to specific substrate proteins.
The development of small molecule ligands that can recruit specific E3 ligases to target proteins of interest has opened up new avenues for therapeutic intervention, most notably through technologies like Proteolysis Targeting Chimeras (PROTACs).[1][][3][4][5][6] "Ligand 27" represents such a synthetic molecule designed to bind to a specific E3 ligase, thereby inducing the ubiquitination and subsequent degradation of a target protein.
These application notes provide a detailed, step-by-step guide for performing both in vitro and cellular ubiquitination assays to characterize the activity of E3 Ligase Ligand 27. The protocols are designed to be adaptable for various E3 ligases and target proteins.
Principle of the Assay
The ubiquitination assay is designed to demonstrate that Ligand 27 can effectively recruit its target E3 ligase to a specific protein of interest (POI), leading to the POI's ubiquitination. This is achieved by assembling the key components of the ubiquitin-proteasome system and observing the transfer of ubiquitin to the target protein.
The overall process can be broken down into two main experimental setups:
-
In Vitro Ubiquitination Assay: This cell-free system utilizes purified recombinant proteins (E1, E2, E3 ligase, target protein, and ubiquitin) to directly assess the ubiquitination of the target protein in the presence of Ligand 27.[7][8][9] This method offers a high degree of control and is ideal for mechanistic studies.
-
Cellular (In Vivo) Ubiquitination Assay: This assay is performed in a cellular context to confirm that Ligand 27 can penetrate the cell membrane and induce ubiquitination of the target protein within its native environment.[10][11][12] This approach provides a more physiologically relevant assessment of the ligand's activity.
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule, such as a PROTAC, that brings an E3 ligase and a target protein into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of Ligand 27-induced target protein ubiquitination.
Experimental Workflow
The following diagram outlines the general workflow for both the in vitro and cellular ubiquitination assays.
Caption: General experimental workflow for ubiquitination assays.
Protocols
Protocol 1: In Vitro Ubiquitination Assay
This protocol is designed to directly assess the ability of Ligand 27 to induce the ubiquitination of a target protein in a controlled, cell-free environment.
Materials and Reagents:
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (select an appropriate E2 for the E3 ligase)
-
Recombinant E3 Ligase (the target of Ligand 27)
-
Recombinant Target Protein
-
Ubiquitin
-
Ligand 27
-
ATP
-
10x Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
5x SDS-PAGE Loading Buffer
-
Nuclease-free water
-
Primary antibodies: Anti-Ubiquitin and Anti-Target Protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup: On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical reaction volume is 20-50 µL. It is crucial to include negative controls.
-
Component Addition: Add the components in the order listed in the table below. Thaw enzymes and proteins on ice.
-
Initiate Reaction: After adding all other components, add ATP to initiate the reaction.
-
Incubation: Incubate the reaction tubes at 37°C for 60-90 minutes.[7][8]
-
Termination: Stop the reaction by adding 5x SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.[8]
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting.[7]
-
Separate the proteins on an appropriate percentage SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein, which will appear as a high-molecular-weight smear or ladder of bands above the unmodified protein.
-
Probe a separate membrane or strip and re-probe the same membrane with an antibody against the target protein to confirm its presence and ubiquitination status.
-
Table 1: In Vitro Ubiquitination Reaction Setup (per 25 µL reaction)
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Nuclease-free water | - | To 25 µL | - |
| 10x Reaction Buffer | 10x | 2.5 | 1x |
| E1 Enzyme | 5 µM | 0.5 | 100 nM |
| E2 Enzyme | 25 µM | 0.5 | 500 nM |
| E3 Ligase | 10 µM | 1.0 | 400 nM |
| Target Protein | 25 µM | 2.0 | 2 µM |
| Ubiquitin | 10 mg/mL (1.17 mM) | 1.0 | ~47 µM |
| Ligand 27 | 1 mM (in DMSO) | 0.5 | 20 µM |
| ATP | 100 mM | 2.5 | 10 mM |
Note: The optimal concentrations of enzymes and substrates may need to be determined empirically.
Table 2: Experimental Controls for In Vitro Assay
| Control | Description | Expected Outcome |
| No E1 | Omit E1 enzyme | No ubiquitination |
| No E2 | Omit E2 enzyme | No ubiquitination |
| No E3 | Omit E3 ligase | No ubiquitination |
| No ATP | Omit ATP | No ubiquitination |
| No Ligand 27 | Omit Ligand 27 | Baseline or no ubiquitination |
| Vehicle Control | Add DMSO (or other solvent) instead of Ligand 27 | Same as "No Ligand 27" |
Protocol 2: Cellular (In Vivo) Ubiquitination Assay
This protocol is used to evaluate the activity of Ligand 27 in a cellular context.
Materials and Reagents:
-
Mammalian cell line expressing the target protein and E3 ligase
-
Complete cell culture medium
-
Ligand 27
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors
-
Protein A/G agarose (B213101) beads or magnetic beads
-
Antibody for immunoprecipitation (specific to the target protein)
-
Wash buffer (e.g., modified RIPA or PBS)
-
5x SDS-PAGE Loading Buffer
-
Primary antibodies: Anti-Ubiquitin and Anti-Target Protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with the desired concentration of Ligand 27 or vehicle control for the desired time (e.g., 2-6 hours).
-
To observe the accumulation of ubiquitinated proteins, treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvesting.[10]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer containing protease and deubiquitinase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the supernatant.
-
Incubate an equal amount of protein from each sample with an antibody against the target protein for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.[10]
-
-
Washing:
-
Pellet the beads by centrifugation and remove the supernatant.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by adding 5x SDS-PAGE loading buffer and boiling at 95°C for 5-10 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting as described in the in vitro protocol, probing with anti-ubiquitin and anti-target protein antibodies.
-
Data Presentation and Interpretation
The results of the ubiquitination assays are typically visualized by Western blot. A positive result is indicated by the appearance of a high-molecular-weight ladder or smear of the target protein when probed with an anti-ubiquitin antibody. The intensity of this smear should be dependent on the presence of Ligand 27.
Table 3: Example of Densitometry Analysis of Ubiquitinated Target Protein (In Vitro)
| Condition | Ligand 27 (µM) | Relative Ubiquitination (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1.0 | 1.0 |
| Ligand 27 | 1 | 5.2 | 5.2 |
| Ligand 27 | 5 | 12.8 | 12.8 |
| Ligand 27 | 20 | 25.6 | 25.6 |
| No E3 Control | 20 | 1.1 | 1.1 |
Table 4: Quantification of Target Protein Degradation (Cellular Assay)
| Treatment | Ligand 27 (µM) | Target Protein Level (% of Vehicle) |
| Vehicle Control | 0 | 100 |
| Ligand 27 | 0.1 | 75 |
| Ligand 27 | 1 | 42 |
| Ligand 27 | 10 | 15 |
Troubleshooting
-
No or weak ubiquitination signal:
-
In vitro: Check the activity of all enzymes. Optimize enzyme and substrate concentrations. Ensure ATP is fresh.
-
Cellular: Increase the concentration of Ligand 27 or the treatment time. Ensure the proteasome inhibitor is active. Confirm the expression of the target protein and E3 ligase in the cell line.
-
-
High background:
-
In vitro: Decrease the amount of E1, E2, or E3 enzyme.
-
Cellular: Increase the number of washes during immunoprecipitation. Use a more stringent wash buffer.
-
-
Inconsistent results:
-
Ensure accurate pipetting and consistent incubation times. Prepare fresh buffers and reagents.
-
By following these detailed protocols, researchers can effectively evaluate the ability of this compound to induce the ubiquitination of a target protein, providing valuable insights for basic research and drug development.
References
- 1. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation [ouci.dntb.gov.ua]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 8. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 9. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 10. Ubiquitination Assay for Mammalian Cells [bio-protocol.org]
- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Ubiquitination Assay Using a Small Molecule E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein.[1][2] This process is orchestrated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][3][4] E3 ligases are of particular interest in drug discovery as they provide substrate specificity to the ubiquitination process and their modulation can have therapeutic effects.[5][6] Small molecule ligands that can recruit E3 ligases to a target protein are a promising class of therapeutics, often referred to as Proteolysis Targeting Chimeras (PROTACs).[5][7][8]
These application notes provide a detailed protocol for an in vitro ubiquitination assay designed to characterize the activity of a small molecule E3 ligase ligand, here referred to as "Ligand 27." This assay allows for the assessment of the ligand's ability to induce the ubiquitination of a target substrate in a controlled, cell-free environment. The primary method for detection and analysis is Western blotting, which allows for the visualization of ubiquitinated protein species.[9][10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ubiquitination cascade and the experimental workflow for the in vitro assay.
Caption: The Ubiquitination Cascade.
Caption: In Vitro Ubiquitination Assay Workflow.
Experimental Protocol
This protocol is designed for a standard 25 µL reaction volume. Reactions can be scaled up or down as needed. It is crucial to include negative controls, such as reactions lacking ATP, E1, E2, E3, or the ligand, to ensure the observed ubiquitination is specific.[9]
Materials and Reagents
| Component | Stock Concentration | Working Concentration | Example Source (Note) |
| E1 Activating Enzyme | 5 µM | 100 nM | Commercially available (e.g., Abcam, R&D Systems) |
| E2 Conjugating Enzyme | 25 µM | 100 nM - 2.5 µM | Select an E2 known to work with your E3 of interest |
| E3 Ubiquitin Ligase | 10 µM | 20 nM - 1 µM | User-supplied or commercially available |
| Ubiquitin | 10 mg/mL (1.17 mM) | ~100 µM | Commercially available |
| Substrate Protein | User-defined | 5-10 µM | Purified recombinant protein |
| Ligand 27 | User-defined | Variable | User-supplied |
| 10X Ubiquitination Buffer | 10X | 1X | 500 mM HEPES, pH 8.0, 500 mM NaCl, 10 mM TCEP |
| Mg-ATP Solution | 100 mM | 10 mM | Commercially available |
| SDS-PAGE Sample Buffer | 4X | 1X | Standard laboratory supply |
| Anti-Substrate Antibody | User-defined | User-defined | Specific to the substrate protein |
| Anti-Ubiquitin Antibody | User-defined | User-defined | Commercially available (e.g., P4D1, VU-1) |
| Anti-E3 Ligase Antibody | User-defined | User-defined | Specific to the E3 ligase |
Note: The choice of E2 enzyme is critical as each E2 functions with a subset of E3 ligases.[9] The concentrations provided are starting points and may require optimization.
Procedure
-
Thaw Reagents: Thaw all enzymes, ubiquitin, and other reagents on ice.
-
Prepare Reaction Buffer: Prepare a 1X ubiquitination buffer from the 10X stock.
-
Set up the Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the common components for all reactions (excluding the E3 ligase, substrate, and ligand to be tested). For a single 25 µL reaction:
-
dH₂O: to a final volume of 25 µL
-
10X Ubiquitination Buffer: 2.5 µL
-
Ubiquitin (1.17 mM): 1 µL
-
Mg-ATP Solution (100 mM): 2.5 µL
-
E1 Enzyme (5 µM): 0.5 µL
-
E2 Enzyme (25 µM): 0.5 µL
-
-
Aliquot Master Mix: Aliquot the master mix into individual reaction tubes.
-
Add Substrate and E3 Ligase: Add the substrate protein and the E3 ubiquitin ligase to each reaction tube. The volume will depend on their stock concentrations.
-
Add Ligand 27: Add varying concentrations of Ligand 27 to the respective tubes. For a dose-response experiment, a serial dilution is recommended. Include a vehicle control (e.g., DMSO).
-
Initiate the Reaction: Mix gently by flicking the tube.
-
Incubation: Incubate the reactions at 37°C for 30-90 minutes. The optimal incubation time should be determined empirically.
-
Terminate the Reaction: Stop the reaction by adding 8.3 µL of 4X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
Analyze by SDS-PAGE and Western Blot:
-
Load the samples onto an appropriate percentage SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-substrate antibody to detect ubiquitination of the target protein, which will appear as a ladder of higher molecular weight bands.
-
To confirm ubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody.
-
To assess for auto-ubiquitination of the E3 ligase, a separate blot can be probed with an anti-E3 ligase antibody.[9]
-
Data Presentation and Analysis
Quantitative data from dose-response experiments can be summarized in a table to determine parameters like the half-maximal effective concentration (EC₅₀).
Table 1: Example Data Table for Ligand 27-Induced Substrate Ubiquitination
| Ligand 27 (µM) | % Substrate Ubiquitination |
| 0 | 0 |
| 0.01 | 15 |
| 0.1 | 45 |
| 1 | 85 |
| 10 | 95 |
| 100 | 98 |
Data Interpretation:
-
Substrate Ubiquitination: A ladder of bands appearing at higher molecular weights than the unmodified substrate protein on a Western blot probed with an anti-substrate antibody indicates ubiquitination. The intensity of this ladder should increase with higher concentrations of Ligand 27.[2]
-
Auto-ubiquitination: The E3 ligase may also ubiquitinate itself, which can be detected as a similar laddering pattern when blotting with an anti-E3 ligase antibody.[9]
-
Negative Controls: The absence of ubiquitination in negative control lanes (e.g., no ATP, no E1) is crucial for validating the specificity of the reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No ubiquitination observed | Inactive enzyme(s), incorrect buffer conditions, or insufficient incubation time. | Verify enzyme activity, check buffer pH and composition, and optimize incubation time. Ensure the correct E2 for the E3 is being used. |
| High background or non-specific bands | Contaminating ubiquitinating or deubiquitinating enzymes. | Use highly purified recombinant proteins. Add deubiquitinase inhibitors (e.g., NEM) to the reaction buffer.[2] |
| Weak ubiquitination signal | Suboptimal enzyme or substrate concentrations. | Titrate the concentrations of E1, E2, E3, and substrate to find the optimal ratio. |
| Smearing on the Western blot | Extensive polyubiquitination. | This is often expected. To better resolve individual bands, use a lower percentage acrylamide (B121943) gel or gradient gel. Reduce incubation time. |
References
- 1. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 2. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Modulators of RING-Type E3 Ligases: MDM and Cullin Families as Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation - ACS Chemical Biology - Figshare [acs.figshare.com]
- 9. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
Application Notes and Protocols: Lentiviral-Based Methods for Expressing Targets of IAP E3 Ligase Ligands
Audience: Researchers, scientists, and drug development professionals.
Abstract: Targeted protein degradation (TPD) has emerged as a revolutionary strategy in drug discovery, enabling the elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. While much of the focus has been on E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL), the Inhibitor of Apoptosis (IAP) family of E3 ligases presents a compelling alternative. This document provides detailed application notes and protocols for utilizing lentiviral-based methods to express specific protein targets for degradation mediated by IAP-recruiting PROTACs, with a focus on ligands such as MV1.
Application Notes
Principle of IAP-Mediated Targeted Protein Degradation
The Inhibitor of Apoptosis (IAP) proteins, including cIAP1, cIAP2, and XIAP, are RING-domain E3 ubiquitin ligases that play crucial roles in regulating apoptosis and immune signaling.[1] Their activity can be harnessed by PROTACs, also known as Specific and Nongentic IAP-dependent Protein Erasers (SNIPERs), to induce the degradation of specific target proteins.[2]
A typical IAP-based PROTAC consists of three components:
-
A ligand that binds to the protein of interest (POI).
-
A chemical linker.
-
A ligand that recruits an IAP E3 ligase, such as MV1 or derivatives of Bestatin or LCL-161.[2]
Upon entering the cell, the PROTAC forms a ternary complex with the POI and the IAP E3 ligase.[3] This proximity induces the IAP ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4]
Lentiviral vectors are an efficient tool for this field of study as they allow for stable, long-term expression of a specific POI in a wide range of cell types, including both dividing and non-dividing cells. This enables the creation of cellular models to test the efficacy and specificity of novel IAP-based PROTACs.
Featured IAP Ligand: MV1
The term "Ligand 27" likely refers to the compound MV1 , a monovalent IAP antagonist. Developed through structure-based design, MV1 is a pan-antagonist of XIAP, cIAP1, and cIAP2. It binds to the BIR domain of IAP proteins, leading to the autoubiquitination and proteasomal degradation of cIAPs. MV1 and its derivatives have been successfully incorporated into PROTACs to degrade various targets.
Data Presentation: IAP-Based PROTAC Performance
The efficacy of a PROTAC is typically quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. Below is a summary of performance data for various IAP-based PROTACs (SNIPERs).
| PROTAC (SNIPER) | E3 Ligase Ligand | Protein Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SNIPER-23 | MV1 | CRABP-II | IMR32 | <100 | Not Reported | |
| SNIPER-12 | IAP Ligand | BTK | THP-1 | 182 ± 57 | Not Reported | |
| CDK4/6 Degrader | IAP-binder (37) | CDK4/6 | Not Specified | < 10 | Not Reported | |
| RIPK2 Degrader | IAP-binder | RIPK2 | THP-1 | >1000 | <50% | |
| AR Degrader | IAP Ligand | Androgen Receptor | LNCaP | ~10 | >90% |
Table 1: Summary of quantitative data for selected IAP-based PROTACs. This table illustrates the range of degradation efficiencies achieved with different IAP ligands and protein targets.
Visualizations
Signaling and Experimental Diagrams
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the production of recombinant lentiviral particles by transient transfection of HEK293T cells.
Materials:
-
HEK293T cells
-
Transfer plasmid (containing your POI)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
DMEM, high glucose, with 10% FBS
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Day 0: Seed Cells: Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Day 1: Transfection:
-
In Tube A, mix the plasmids: 10 µg transfer plasmid, 7.5 µg packaging plasmid, and 2.5 µg envelope plasmid in 500 µL of Opti-MEM.
-
In Tube B, add the transfection reagent to 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the mixture dropwise to the HEK293T cells.
-
-
Day 2: Change Medium: After 12-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed complete medium.
-
Day 3-4: Harvest Virus:
-
At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile conical tube.
-
Add 10 mL of fresh medium to the cells and collect again at 72 hours, pooling with the first collection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
The virus can be used immediately or aliquoted and stored at -80°C. Viral titer decreases with each freeze-thaw cycle.
-
Protocol 2: Lentiviral Transduction of Adherent Cells
This protocol outlines the steps to infect target cells with the produced lentivirus to create a stable cell line expressing the POI.
Materials:
-
Target cells (e.g., HeLa, HCT116)
-
Lentiviral stock (from Protocol 1)
-
Complete growth medium
-
Polybrene (stock solution at 8 mg/mL)
-
Selection antibiotic (e.g., Puromycin)
Procedure:
-
Day 0: Seed Target Cells: Plate your target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Day 1: Transduction:
-
Thaw the lentiviral stock at room temperature.
-
Remove the culture medium from the cells.
-
Add 1-2 mL of fresh complete medium. Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Add the desired amount of lentivirus. The volume (or multiplicity of infection, MOI) should be optimized for each cell line. A good starting point is to test a range of volumes (e.g., 10, 50, 200 µL) per well.
-
Gently swirl the plate and return it to the incubator.
-
-
Day 2: Change Medium: After 24 hours, replace the virus-containing medium with fresh complete medium.
-
Day 3 Onwards: Selection:
-
Approximately 48-72 hours post-transduction, begin selection by adding the appropriate concentration of antibiotic (e.g., 1-10 µg/mL Puromycin). The optimal concentration must be determined beforehand with a kill curve for your specific cell line.
-
Replace the medium with fresh, antibiotic-containing medium every 2-3 days.
-
Continue selection until non-transduced control cells are all dead (typically 5-10 days).
-
Expand the surviving pool of cells for further experiments.
-
Protocol 3: Protein Degradation Assay
This protocol is for assessing the degradation of the lentivirally-expressed POI after treatment with an IAP-based PROTAC.
Materials:
-
Stable cell line expressing the POI
-
IAP-based PROTAC (e.g., containing MV1)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody (HRP-conjugated)
Procedure:
-
Cell Plating: Seed the stable cells in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium. A typical dose-response range is from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
(Optional) Include a control where cells are pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 1-2 hours) before adding the PROTAC. This should rescue the degradation of the POI.
-
Remove the old medium and add the PROTAC-containing medium to the cells.
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western Blotting to detect the POI and a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the percentage of remaining POI relative to the vehicle control and plot the data to determine DC50 and Dmax values.
-
References
- 1. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VH032: A von Hippel-Lindau (VHL) E3 Ligase Ligand for Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein.
This document provides detailed application notes and protocols for VH032, a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ligase.[1] VH032 serves as a cornerstone for the development of a wide range of PROTACs targeting various disease-implicated proteins. These notes are intended to guide researchers in the design, synthesis, and evaluation of VH032-based PROTACs for the development of novel therapeutics.
Mechanism of Action: VH032-Based PROTACs
VH032-based PROTACs function by inducing the formation of a ternary complex between the VHL E3 ligase complex, the PROTAC molecule, and the target protein. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data for VH032 and VH032-Based PROTACs
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the E3 ligase and the target protein, as well as its ability to induce target degradation. The following tables summarize key quantitative data for VH032 and representative PROTACs.
Table 1: Binding Affinities of VH032 and Representative PROTACs
| Compound | Binds to | Method | Kd (nM) |
| VH032 | VHL E3 Ligase | ITC | 185[1][2] |
| MZ1 | BRD4BD2 | ITC | 15[3] |
| VCB Complex | ITC | 66[3] | |
| AT1 | BRD4BD2 | ITC | 45[4] |
| VHL | ITC | 335[4] |
VCB Complex: VHL-ElonginC-ElonginB BRD4BD2: Second bromodomain of BRD4
Table 2: Degradation Potency of VH032-Based PROTACs
| PROTAC | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | HeLa | 2-20[3] | >90 |
| H661 | 8[5][6] | >90 | ||
| H838 | 23[5][6] | >90 | ||
| BRD2 | HeLa | ~200 | ~70 | |
| BRD3 | HeLa | ~200 | ~70 | |
| AT1 | BRD4 | HeLa | 30-100[4] | >95[4] |
| Compound 3 (IRAK4 degrader) | IRAK4 | PBMCs | 3000 | 50[1] |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.
Experimental Protocols
The following are detailed protocols for key experiments to characterize VH032-based PROTACs.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a VH032-based PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
VH032-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the VH032-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Materials:
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant protein of interest (POI)
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
ATP
-
VH032-based PROTAC
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE and Western blot reagents
-
Anti-ubiquitin antibody and anti-POI antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in ubiquitination buffer:
-
E1 enzyme (e.g., 50 nM)
-
E2 enzyme (e.g., 200 nM)
-
Ubiquitin (e.g., 10 µM)
-
VBC complex (e.g., 200 nM)
-
Recombinant POI (e.g., 200 nM)
-
VH032-based PROTAC (at various concentrations)
-
-
Include a negative control with no PROTAC.
-
-
Initiate Reaction:
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Stop Reaction:
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and Western blot.
-
Probe one membrane with an anti-POI antibody to observe a shift in molecular weight corresponding to ubiquitination.
-
Probe a second membrane with an anti-ubiquitin antibody to detect polyubiquitin chains on the POI.
-
Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This biophysical assay measures the formation of the POI-PROTAC-VHL ternary complex in solution.
Materials:
-
Fluorescently labeled protein of interest (e.g., with FITC or a similar fluorophore)
-
Recombinant VBC complex
-
VH032-based PROTAC
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20)
-
384-well black plates
-
Plate reader with FP capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a solution of the fluorescently labeled POI at a constant concentration (e.g., 10 nM) in the assay buffer.
-
Prepare a serial dilution of the VH032-based PROTAC in the assay buffer.
-
Prepare a solution of the VBC complex at a constant concentration (e.g., 100 nM) in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 384-well plate, add:
-
Fluorescently labeled POI
-
Serial dilutions of the PROTAC
-
VBC complex
-
-
Include controls:
-
Labeled POI alone
-
Labeled POI + PROTAC (no VBC)
-
Labeled POI + VBC (no PROTAC)
-
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where at high concentrations, the formation of binary complexes can lead to a decrease in the FP signal (the "hook effect").[3]
-
Conclusion
VH032 is a versatile and potent E3 ligase ligand that has been instrumental in the development of a wide array of PROTACs. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize VH032 in their drug discovery efforts. By understanding the mechanism of action and employing robust experimental methodologies, scientists can harness the power of targeted protein degradation to develop novel therapeutics for a range of diseases.
References
Quantitative Proteomics Methods to Identify E3 Ligase Ligand 27 Substrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the identification and quantification of substrates of the hypothetical E3 ligase "Ligand 27" using state-of-the-art quantitative proteomics techniques. The methodologies described herein are essential for elucidating the biological functions of E3 ligases and for the development of novel therapeutics targeting the ubiquitin-proteasome system.
Introduction to E3 Ligase Substrate Identification
E3 ubiquitin ligases are central to cellular regulation, mediating the transfer of ubiquitin to specific substrate proteins, thereby targeting them for degradation or altering their function. Identifying the substrates of a particular E3 ligase is crucial to understanding its role in health and disease. Quantitative proteomics offers a powerful and unbiased approach to discover and quantify these substrates on a global scale. This document outlines three robust quantitative proteomics workflows: Tandem Mass Tag (TMT) based proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Proximity-Dependent Biotin Identification (BioID).
Tandem Mass Tag (TMT) Based Quantitative Proteomics
TMT-based proteomics enables multiplexed relative quantification of proteins from multiple samples simultaneously. This method is particularly useful for comparing protein abundance between cells with active and inactive E3 ligase Ligand 27.
Experimental Workflow
A typical TMT workflow involves protein extraction, digestion into peptides, labeling with isobaric TMT reagents, and subsequent analysis by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application Notes and Protocols for High-Throughput Screening Assays for Modulators of E3 Ligase "Ligand 27"
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ubiquitin ligases are a large and diverse family of enzymes that play a critical role in protein ubiquitination, a post-translational modification that governs a vast array of cellular processes. The specificity of E3 ligases in recognizing their target substrates makes them attractive targets for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1][2] The discovery of small molecule modulators of E3 ligases is a rapidly growing area of drug discovery.[3][4] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of chemical libraries to identify modulators of a novel E3 ligase, herein referred to as "Ligand 27."
The following sections will describe several robust HTS assay formats suitable for identifying inhibitors or activators of Ligand 27. These include biochemical assays that measure the enzymatic activity of purified Ligand 27 and cell-based assays that assess its function in a more physiologically relevant context. For each assay, a detailed protocol, data presentation guidelines, and a visual workflow are provided.
Biochemical Assays for Ligand 27 Modulators
Biochemical assays utilize purified recombinant proteins to directly measure the ubiquitination activity of Ligand 27. These assays are highly amenable to HTS and are essential for identifying direct binders and inhibitors of the enzyme.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The TR-FRET assay is a homogeneous, proximity-based assay that is well-suited for HTS.[5] It measures the accumulation of polyubiquitin (B1169507) chains on a substrate or the E3 ligase itself (autoubiquitination). The principle involves a long-lifetime donor fluorophore (e.g., Terbium or Europium) and an acceptor fluorophore (e.g., d2 or Cy5). When in close proximity, energy transfer occurs from the donor to the acceptor, generating a specific FRET signal.
Workflow for Ligand 27 TR-FRET Assay
Caption: Workflow of the TR-FRET assay for Ligand 27 modulators.
Experimental Protocol: Ligand 27 TR-FRET Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT.
-
Prepare a master mix containing E1 activating enzyme (5 nM), UBE2D2 (E2 conjugating enzyme, 100 nM), Biotinylated-Ubiquitin (Donor, 0.6 µM), GST-tagged substrate (Acceptor), and Ligand 27 (e.g., 20 nM) in assay buffer.
-
Prepare a separate ATP solution (2 mM) in assay buffer.
-
-
Compound Plating:
-
Using an acoustic dispenser, transfer 50 nL of test compounds from the library plates to a 384-well low-volume white plate.
-
Include positive controls (e.g., a known E3 ligase inhibitor or no enzyme) and negative controls (DMSO vehicle).
-
-
Assay Execution:
-
Add 10 µL of the master mix to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound pre-incubation with the enzymes.
-
Initiate the ubiquitination reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Add 10 µL of detection mix containing Streptavidin-Tb (donor) and anti-GST-d2 (acceptor).
-
Incubate for 60 minutes at room temperature to allow for bead association.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to controls and calculate the percent inhibition for each compound.
-
Data Presentation: TR-FRET HTS for Ligand 27 Inhibitors
| Compound ID | Concentration (µM) | TR-FRET Ratio | % Inhibition |
| Cmpd-001 | 10 | 850 | 91.5 |
| Cmpd-002 | 10 | 9500 | 5.0 |
| Cmpd-003 | 10 | 5500 | 45.0 |
| DMSO | N/A | 10000 | 0 |
| No Enzyme | N/A | 500 | 100 |
AlphaLISA Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based proximity assay that is highly sensitive and suitable for HTS. The assay principle involves donor and acceptor beads that, when brought into close proximity, generate a chemiluminescent signal. This can be used to detect the ubiquitination of a biotinylated substrate by a FLAG-tagged Ligand 27.
Workflow for Ligand 27 AlphaLISA Assay
Caption: Workflow of the AlphaLISA assay for Ligand 27 modulators.
Experimental Protocol: Ligand 27 AlphaLISA Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.1% BSA, 0.01% Tween-20.
-
Prepare a master mix containing E1 (10 nM), UBE2L3 (E2, 200 nM), Biotinylated-Substrate (50 nM), FLAG-Ligand 27 (30 nM), and Ubiquitin (1 µM) in assay buffer.
-
Prepare a separate ATP solution (5 mM) in assay buffer.
-
-
Compound Plating:
-
Dispense 100 nL of compounds into a 384-well ProxiPlate.
-
Include positive and negative controls.
-
-
Assay Execution:
-
Add 5 µL of the master mix to each well.
-
Incubate for 20 minutes at room temperature.
-
Start the reaction by adding 5 µL of the ATP solution.
-
Incubate for 90 minutes at room temperature.
-
Add 10 µL of detection mix containing Streptavidin-Donor beads and anti-FLAG-Acceptor beads (20 µg/mL each) in AlphaLISA buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Determine the percent inhibition based on control wells.
-
Data Presentation: AlphaLISA HTS for Ligand 27 Inhibitors
| Compound ID | Concentration (µM) | AlphaLISA Signal (Counts) | % Inhibition |
| Cmpd-004 | 10 | 15000 | 92.5 |
| Cmpd-005 | 10 | 190000 | 5.0 |
| Cmpd-006 | 10 | 90000 | 55.0 |
| DMSO | N/A | 200000 | 0 |
| No Enzyme | N/A | 10000 | 100 |
Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a technique used to monitor changes in the molecular size of a fluorescently labeled molecule in solution. It can be adapted to measure the binding of a fluorescently labeled ubiquitin (or a small molecule ligand) to Ligand 27 or the ubiquitination of a fluorescently labeled substrate. An increase in the size of the fluorescent molecule upon binding or ubiquitination leads to a slower rotation and a higher FP signal.
Workflow for Ligand 27 FP Assay
Caption: Workflow of the Fluorescence Polarization assay for Ligand 27.
Experimental Protocol: Ligand 27 FP Assay
-
Reagent Preparation:
-
Assay Buffer: 40 mM Tris pH 7.5, 5 mM MgCl₂, 0.1 mg/mL BSA.
-
Prepare a master mix containing E1 (20 nM), UBE2D2 (E2, 400 nM), TAMRA-labeled Ubiquitin (50 nM), substrate protein (2 µM), and Ligand 27 (100 nM) in assay buffer.
-
Prepare a separate ATP solution (10 mM) in assay buffer.
-
-
Compound Plating:
-
Dispense 200 nL of compounds into a 384-well black plate.
-
Include positive and negative controls.
-
-
Assay Execution:
-
Add 10 µL of the master mix to each well.
-
Incubate for 10 minutes at room temperature.
-
Start the reaction by adding 10 µL of the ATP solution.
-
Incubate for 2 hours at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.
-
Calculate the percent inhibition relative to controls.
-
Data Presentation: FP HTS for Ligand 27 Inhibitors
| Compound ID | Concentration (µM) | FP Signal (mP) | % Inhibition |
| Cmpd-007 | 10 | 115 | 90.0 |
| Cmpd-008 | 10 | 305 | 3.3 |
| Cmpd-009 | 10 | 200 | 36.7 |
| DMSO | N/A | 310 | 0 |
| No Enzyme | N/A | 110 | 100 |
Cell-Based Assays for Ligand 27 Modulators
Cell-based assays provide a more physiological context for assessing the activity of Ligand 27 modulators by measuring the degradation of a target substrate within a cellular environment.
Ubiquitin-Reference Technique (URT) with Dual-Luciferase Reporter Assay
This cell-based HTS method relies on a fusion protein where a substrate of Ligand 27 is linked to a luciferase reporter via a ubiquitin molecule. Degradation of the substrate by Ligand 27 leads to a decrease in the luciferase signal. A second, constitutively expressed luciferase (e.g., Renilla) is used for normalization.
Logical Relationship for URT-Dual Luciferase Assay
References
- 1. E3 Ligases Assays - Creative Biogene [creative-biogene.com]
- 2. Analysis of ubiquitin E3 ligase activity using selective polyubiquitin binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cell-based high-throughput screening method based on a ubiquitin-reference technique for identifying modulators of E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Troubleshooting low E3 ligase Ligand 27 efficacy in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low efficacy with E3 ligase Ligand 27 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My in vitro ubiquitination assay with Ligand 27 shows no degradation of my target protein. What are the potential causes?
Several factors can contribute to the lack of target protein degradation in an in vitro ubiquitination assay. These can be broadly categorized into issues with the reagents, the experimental setup, or the intrinsic properties of the ligand-target-E3 ligase system.[1]
Potential Causes for Lack of Activity:
-
Reagent Quality and Concentration:
-
Inactive E1, E2, or E3 enzymes.
-
Degraded or inactive ubiquitin or ATP.
-
Incorrect concentrations of any of the core components.
-
Sub-optimal concentration of Ligand 27, potentially leading to the "hook effect".[2]
-
-
Ternary Complex Formation:
-
Ubiquitination and Degradation:
-
The ternary complex may form but in a non-productive orientation for ubiquitination.
-
The target protein may lack accessible lysine (B10760008) residues for ubiquitination.
-
The polyubiquitin (B1169507) chain formation may be inefficient or of a type that does not signal for proteasomal degradation (e.g., K63-linked instead of K48-linked chains).
-
Q2: How can I confirm that my recombinant E1, E2, and E3 ligase enzymes are active?
It is crucial to validate the activity of your enzymes. An E3 ligase auto-ubiquitination assay is a common method to confirm the activity of the E1, E2, and the E3 ligase itself.
Experimental Approach: E3 Ligase Auto-Ubiquitination Assay
This assay assesses the ability of the E3 ligase to ubiquitinate itself, which is a characteristic of many E3 ligases. A successful assay will show a ladder of higher molecular weight bands corresponding to the E3 ligase on a Western blot when probed with an anti-E3 ligase antibody or an anti-ubiquitin antibody.
Table 1: Typical Reagent Concentrations for an in vitro Auto-Ubiquitination Assay
| Reagent | Working Concentration |
| E1 Activating Enzyme | 50 - 100 nM |
| E2 Conjugating Enzyme | 0.2 - 1 µM |
| E3 Ligase | 0.2 - 1 µM |
| Ubiquitin | 5 - 50 µM |
| ATP | 1 - 5 mM |
Note: Optimal concentrations may vary depending on the specific enzymes and should be determined empirically.
Q3: What is the "hook effect" and how can I mitigate it in my experiments?
The "hook effect" describes a phenomenon where the efficacy of a bifunctional molecule like Ligand 27 decreases at high concentrations. This is because at excessive concentrations, the ligand is more likely to form binary complexes (Ligand 27-Target or Ligand 27-E3 ligase) rather than the productive ternary complex (Target-Ligand 27-E3 ligase).
Mitigation Strategy:
Perform a dose-response experiment with a wide range of Ligand 27 concentrations to identify the optimal concentration for target degradation.
Table 2: Example Ligand 27 Dose-Response Experiment Concentrations
| Concentration |
| 0.1 nM |
| 1 nM |
| 10 nM |
| 100 nM |
| 1 µM |
| 10 µM |
| 100 µM |
Troubleshooting Guides
Problem: Low or no target ubiquitination despite active E1, E2, and E3 enzymes.
This issue often points towards problems with ternary complex formation or the geometry of the formed complex.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low target ubiquitination.
Experimental Protocols
Protocol 1: In Vitro Substrate Ubiquitination Assay
This protocol is designed to assess the ability of Ligand 27 to induce the ubiquitination of a target protein in vitro.
Materials:
-
E1 Activating Enzyme
-
E2 Conjugating Enzyme (appropriate for the chosen E3 ligase)
-
E3 Ligase
-
Target Protein
-
Ligand 27 (in DMSO)
-
Ubiquitin
-
10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 200 mM MgCl2, 10 mM DTT)
-
10x ATP Solution (20 mM)
-
SDS-PAGE loading buffer
-
Deionized water
Procedure:
-
Prepare a master mix containing all common reagents (Buffer, ATP, E1, E2, Ubiquitin, Target Protein).
-
Aliquot the master mix into separate reaction tubes.
-
Add Ligand 27 or vehicle control (DMSO) to the respective tubes.
-
Initiate the reaction by adding the E3 ligase.
-
Incubate the reactions at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blot using antibodies against the target protein and/or ubiquitin.
Expected Outcome:
A ladder of higher molecular weight bands for the target protein in the presence of Ligand 27, indicating poly-ubiquitination.
Table 3: Example Reaction Setup for In Vitro Substrate Ubiquitination
| Component | Final Concentration | Volume (for 25 µL reaction) |
| 10x Ubiquitination Buffer | 1x | 2.5 µL |
| 10x ATP Solution | 1x | 2.5 µL |
| E1 Enzyme (1 µM stock) | 50 nM | 1.25 µL |
| E2 Enzyme (10 µM stock) | 500 nM | 1.25 µL |
| Ubiquitin (1 mM stock) | 10 µM | 0.25 µL |
| Target Protein (10 µM stock) | 1 µM | 2.5 µL |
| Ligand 27 (variable stock) | As required | 1 µL |
| E3 Ligase (5 µM stock) | 200 nM | 1 µL |
| Deionized Water | - | To 25 µL |
Protocol 2: Ternary Complex Formation Assay (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive method to quantify the formation of the ternary complex.
Principle:
The E3 ligase and the target protein are labeled with a donor and an acceptor fluorophore, respectively. Upon formation of the ternary complex induced by Ligand 27, the fluorophores are brought into close proximity, resulting in a FRET signal.
Workflow Diagram:
Caption: Principle of a TR-FRET assay for ternary complex formation.
Signaling Pathway Visualization
Ubiquitin-Proteasome System (UPS) Pathway
The following diagram illustrates the enzymatic cascade leading to protein ubiquitination and subsequent degradation, which is the pathway harnessed by Ligand 27.
Caption: The Ubiquitin-Proteasome System pathway harnessed by Ligand 27.
References
How to improve the solubility of E3 ligase Ligand 27
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address solubility challenges encountered with E3 ligase Ligand 27. Given that E3 ligase ligands, particularly those used in PROTACs, are often hydrophobic and possess a high molecular weight, poor aqueous solubility is a common experimental hurdle.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound have such low solubility?
A1: E3 ligase ligands, including Ligand 27, are frequently large, complex, and lipophilic molecules designed to fit into protein binding pockets. This "greasy" character, combined with molecular rigidity (high crystal lattice energy), often leads to poor solubility in aqueous buffers, a phenomenon sometimes referred to as "brick dust."
Q2: My Ligand 27 is precipitating out of my aqueous buffer during my cell-based assay. What is the most immediate fix?
A2: The most immediate troubleshooting step is to review the concentration of your organic co-solvent (like DMSO). Often, the final concentration of DMSO in the assay medium is too low to maintain the ligand's solubility. Increasing the DMSO concentration slightly (e.g., from 0.1% to 0.5%), if tolerated by your cells, can be a quick fix. However, for a long-term solution, re-formulation using the methods described below is recommended.
Q3: What is the maximum recommended DMSO concentration for cell-based assays?
A3: While cell line dependent, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is always best practice to run a vehicle control with the same DMSO concentration to ensure it does not impact your experimental results.
Q4: Can I use sonication or heating to improve the solubility of Ligand 27?
A4: Yes, these methods can be used cautiously. Sonication can help break down solid aggregates and speed up dissolution. Gentle heating can also increase solubility, but you must be careful not to degrade the compound. Always check the thermal stability of Ligand 27 before applying heat. These are temporary solutions and may not prevent the compound from precipitating over time.
Troubleshooting Guide: Improving the Solubility of Ligand 27
This section provides detailed protocols for systematically improving the solubility of this compound. A logical workflow for selecting the appropriate strategy is presented below.
Technical Support Center: Optimizing E3 Ligase Ligand 27 for Cellular Experiments
Welcome to the technical support center for E3 Ligase Ligand 27. This guide is designed to help researchers, scientists, and drug development professionals optimize the use of Ligand 27 in cell culture experiments by providing answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a PROTAC utilizing this compound?
A1: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from cells.[1][2] They consist of three parts: a ligand that binds to your protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (like Ligand 27), and a linker connecting them.[3][4][5][6] By binding both the target protein and the E3 ligase simultaneously, the PROTAC forms a ternary complex.[] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the cell's proteasome.[1][][8]
Caption: Mechanism of action for a PROTAC utilizing an E3 ligase ligand.
Q2: What is the "hook effect" and how can I avoid it with my Ligand 27-based PROTAC?
A2: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[9][10] This occurs because an excess of PROTAC molecules leads to the formation of separate binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[10] To avoid this, it is crucial to perform a wide dose-response experiment, testing concentrations from the nanomolar to low micromolar range, to identify the optimal concentration for maximal degradation and observe the characteristic bell-shaped curve of the hook effect.[9]
Caption: The hook effect: excess PROTAC leads to unproductive binary complexes.
Q3: What are the most critical controls to include in my experiments?
A3: For robust and interpretable results, several controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the PROTAC's solvent (e.g., DMSO) to establish a baseline protein level.
-
Negative Control PROTAC: If available, use a version of the PROTAC with an inactive E3 ligase ligand (e.g., the opposite stereoisomer of a VHL ligand) to show that degradation is dependent on E3 ligase engagement.[11]
-
Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (like MG132) should "rescue" the target protein from degradation, confirming the degradation is proteasome-dependent.
-
Target Ligand Only Control: Treating cells with only the warhead (the part of the PROTAC that binds the target protein) can help differentiate degradation from simple target inhibition.
Troubleshooting Guide
Problem: I am not observing any degradation of my target protein. What are the common reasons?
This is a frequent issue that can be diagnosed by systematically evaluating several factors. Use the following workflow to identify the potential cause.
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.[9]
-
Step 1: Compound Integrity: Ensure the PROTAC is stable in the cell culture medium for the duration of the experiment.[9] Assess its solubility, as poor solubility can prevent it from reaching an effective intracellular concentration.
-
Step 2: Protein Expression: Confirm that both the target protein and the recruited E3 ligase are expressed in your chosen cell line.[10][12] Low or absent E3 ligase expression is a common cause of PROTAC failure.[10] You can check expression levels using Western Blot or qPCR.[10]
-
Step 3: Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[2][13] If direct measurement is not possible, infer permeability issues if the PROTAC is active in cell-free assays but not in cellular ones.
-
Step 4: Ternary Complex Formation: The PROTAC must bring the target and E3 ligase together.[9] The linker length and composition are critical for this.[2][9] Assays like TR-FRET can measure ternary complex formation in vitro.[9][14]
-
Step 5: Ubiquitination: A ternary complex may form but not be in a productive conformation for ubiquitination.[9] An in-cell ubiquitination assay can confirm if the target protein is being ubiquitinated in the presence of the PROTAC.[9]
Problem: My degradation results are inconsistent between experiments. Why?
Inconsistent results are often traced back to variability in cell culture conditions.[9]
-
Cell Passage Number: Use cells within a defined, narrow passage number range, as protein expression and cellular health can change over time in culture.[9]
-
Cell Confluency: Standardize seeding densities to ensure consistent cell confluency at the time of treatment. Cell health and the ubiquitin-proteasome system can be affected by confluency.[9]
-
Reagent Stability: Ensure consistent quality and storage of your PROTAC stock solutions and other reagents.
Problem: The PROTAC is showing high cytotoxicity. What should I do?
-
Determine On- vs. Off-Target Effects: Is the toxicity caused by the degradation of your target protein (on-target) or by the degradation of other proteins (off-target)?[9] A negative control PROTAC that doesn't induce degradation can help distinguish between these possibilities.
-
Reduce Vehicle Concentration: High concentrations of solvents like DMSO can be toxic to cells. Ensure your final vehicle concentration is at a low, non-toxic level (typically ≤0.1%).
-
Perform a Dose-Response Cytotoxicity Assay: Use an assay like MTT or CellTiter-Glo to determine the concentration at which the PROTAC becomes toxic and compare this to its effective degradation concentration (DC50).
Quantitative Data Summary
The optimal concentration and time for a PROTAC experiment are highly dependent on the specific target, E3 ligase, and cell line. However, general ranges can be established as a starting point.
Table 1: Typical Concentration Ranges and Degradation Values for PROTACs
| Parameter | Typical Range | Notes |
|---|---|---|
| DC₅₀ (50% Degradation) | 0.5 nM - 500 nM | The concentration needed to degrade 50% of the target protein. Highly potent PROTACs have sub-nanomolar to low nanomolar DC₅₀ values.[3][13][15] |
| Dₘₐₓ (Max Degradation) | 70% - >95% | The maximum percentage of protein degradation achieved. |
| Concentration Range | 0.1 nM - 10 µM | A wide range should be tested to identify the optimal concentration and observe any potential hook effect.[9][14] |
Table 2: Key Parameters for Cellular Degradation Experiments
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Incubation Time | 4 - 24 hours | Degradation kinetics vary; some proteins degrade rapidly (fast degraders) while others are slower.[14] Time-course experiments are recommended. |
| Cell Seeding Density | 50-80% confluency | Ensures cells are in a healthy, exponential growth phase and minimizes variability.[9] |
| Vehicle (DMSO) Conc. | ≤ 0.1% | Minimizes solvent-induced cytotoxicity. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine DC₅₀
This protocol outlines how to determine the concentration of a PROTAC required to degrade 50% of the target protein (DC₅₀).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 12-well or 24-well)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
Lysis buffer and reagents for Western Blot or HiBiT lytic assay system.[16]
Methodology:
-
Cell Plating: Seed cells in a multi-well plate at a density that will result in 70-80% confluency after 24 hours.
-
PROTAC Preparation: Prepare serial dilutions of the PROTAC in culture medium. A common 10-point, 3-fold dilution series might start from 10 µM down to the picomolar range. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the PROTAC dilutions or vehicle.
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours). The optimal time may need to be determined in a separate time-course experiment.[14]
-
Cell Lysis and Analysis:
-
Data Analysis:
-
For Western Blots, quantify band intensities and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized percent remaining protein against the log of the PROTAC concentration.
-
Fit the data to a dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to calculate the DC₅₀ value.
-
Protocol 2: Western Blotting for Target Protein Degradation
This is the most common method to visualize and semi-quantify protein degradation.[10]
Materials:
-
Cell lysates from Protocol 1
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system.[10]
Methodology:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the target protein (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody to ensure equal protein loading across lanes.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal for each lane.
References
- 1. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. precisepeg.com [precisepeg.com]
- 6. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biocompare.com [biocompare.com]
- 13. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 16. benchchem.com [benchchem.com]
Overcoming off-target effects of E3 ligase Ligand 27
Technical Support Center: E3 Ligase Ligand 27
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing this compound. The following information is designed to help overcome potential off-target effects and ensure the successful application of this ligand in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a high-affinity ligand designed to bind to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. In the context of targeted protein degradation (TPD), it is commonly used as a component of Proteolysis Targeting Chimeras (PROTACs). By recruiting VHL, Ligand 27 facilitates the ubiquitination and subsequent proteasomal degradation of a target protein of interest.
Q2: We are observing significant cell toxicity at concentrations where the target protein is not fully degraded. What could be the cause?
This observation often points towards off-target effects. Potential causes include:
-
Unintended degradation of essential proteins: Ligand 27, particularly when part of a PROTAC, may induce the degradation of proteins other than your intended target.
-
Disruption of native VHL functions: At high concentrations, the ligand might interfere with the normal functions of the VHL E3 ligase complex.
-
Metabolite toxicity: The metabolic breakdown of the compound could result in toxic byproducts.
We recommend performing a global proteomics analysis to identify unintentionally degraded proteins.
Q3: How can we confirm that the observed phenotype is a direct result of an off-target effect of Ligand 27?
To validate an off-target effect, several experiments can be performed:
-
Rescue experiments: Attempt to rescue the phenotype by re-expressing the suspected off-target protein.
-
Competitive displacement assays: Use a known, high-affinity VHL ligand to see if it can outcompete the off-target effects of Ligand 27.
-
Use of a negative control: Synthesize a non-binding version of your PROTAC (e.g., with a methylated E3 ligand binding motif) to see if the phenotype persists.
Troubleshooting Guides
Issue 1: Poor Degradation of the Target Protein
If you are observing inefficient degradation of your target protein, consider the following troubleshooting steps:
-
Workflow for Troubleshooting Poor Degradation:
Technical Support Center: Strategies to Reduce the Hook Effect with E3 Ligase Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the "hook effect," a common phenomenon observed in experiments involving targeted protein degradation with molecules that recruit E3 ligases, such as Proteolysis Targeting Chimeras (PROTACs). While this guide is broadly applicable, it is designed to be particularly helpful for those utilizing novel E3 ligase ligands.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of targeted protein degradation?
A1: The "hook effect" is a phenomenon observed in dose-response experiments where the degradation of the target protein decreases at high concentrations of the degrading molecule (e.g., a PROTAC).[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against the concentration of the molecule.[1][2] Instead of a typical sigmoidal dose-response curve, high concentrations can lead to a paradoxical reduction in degradation efficacy.[1]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at high concentrations of the bifunctional degrader. The intended mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the degrader, and an E3 ligase. However, at excessive concentrations, the degrader can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-Degrader or E3 Ligase-Degrader). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for subsequent ubiquitination and protein degradation.
Q3: What are the experimental consequences of the hook effect?
A3: The main consequence of the hook effect is the potential for misinterpreting experimental data and incorrectly assessing a degrader's potency and efficacy. Key parameters like DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation) can be inaccurately determined if the hook effect is not recognized. A potent degrader might be mistakenly deemed inactive if tested only at high concentrations that fall within the hook effect region.
Troubleshooting Guides
Problem 1: My dose-response curve for protein degradation is bell-shaped, with decreased efficacy at higher concentrations.
-
Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment using a wider and more granular range of concentrations, especially at the higher end, to fully characterize the bell-shaped curve.
-
Determine the Optimal Concentration (DC50 and Dmax): Identify the concentration that yields the maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50) from the initial phase of the curve. Use concentrations at or below the Dmax for future experiments.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at various concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.
-
Problem 2: My degrader shows weak or no degradation, even at high concentrations.
-
Likely Cause: This could be due to several factors, including testing at concentrations that are already in the hook effect region, poor cell permeability, or issues with the biological system.
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: It's possible your lowest concentration was already on the downward slope of the hook. Test a very wide range of concentrations, starting from picomolar to high micromolar, to ensure you capture the entire dose-response profile.
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that the degrader is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate biophysical assays.
-
Check E3 Ligase and Target Protein Expression: Ensure that the cell line you are using expresses sufficient levels of both the target protein and the recruited E3 ligase.
-
Optimize Incubation Time: The kinetics of protein degradation can vary. Perform a time-course experiment at a fixed, optimal concentration to determine the ideal incubation time.
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular concentrations of the degrader. Consider assays to assess cell permeability if direct target engagement in cells is a concern.
-
Data Presentation
Table 1: Illustrative Dose-Response Data Exhibiting the Hook Effect
| Ligand 27 Concentration | % Target Protein Remaining (Normalized to Vehicle) |
| 0 nM (Vehicle) | 100% |
| 0.1 nM | 85% |
| 1 nM | 50% (DC50) |
| 10 nM | 15% (Dmax) |
| 100 nM | 30% |
| 1 µM | 65% |
| 10 µM | 80% |
Table 2: Comparison of Ternary Complex Formation and Protein Degradation
| Ligand 27 Concentration | Ternary Complex Signal (Relative Luminescence Units) | % Protein Degradation |
| 0 nM | 1.0 | 0% |
| 1 nM | 5.2 | 50% |
| 10 nM | 8.9 | 85% |
| 100 nM | 6.1 | 70% |
| 1 µM | 2.3 | 35% |
| 10 µM | 1.2 | 20% |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a degrader molecule.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the degrader in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO). Replace the existing medium with the degrader-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for detecting the formation of the ternary complex (Target-Degrader-E3 Ligase) in a cellular context.
-
Cell Treatment: Treat cells with the desired concentrations of the degrader or vehicle. To stabilize the ternary complex and prevent degradation of the target protein, co-treat with a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing and Elution: Wash the beads several times with Co-IP buffer to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-immunoprecipitation.
Protocol 3: In Vitro Ubiquitination Assay
This assay assesses the ability of the E3 ligase, in the presence of the degrader and target protein, to catalyze the formation of polyubiquitin (B1169507) chains on the target.
-
Reaction Setup: In a microcentrifuge tube, combine the following components in order: reaction buffer, E1 activating enzyme, E2 conjugating enzyme, recombinant E3 ligase, recombinant target protein, the degrader at various concentrations, and ATP.
-
Initiate Reaction: Add ubiquitin to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species, which will appear as a ladder or smear.
Mandatory Visualizations
Caption: Signaling pathway illustrating the formation of a productive ternary complex leading to protein degradation versus the formation of unproductive binary complexes at high ligand concentrations, which causes the hook effect.
Caption: A logical workflow for troubleshooting and characterizing the hook effect in targeted protein degradation experiments.
References
E3 ligase Ligand 27 stability issues and how to resolve them
Welcome to the technical support center for E3 Ligase Ligand 27. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance on resolving them during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a small molecule designed to bind to a specific E3 ubiquitin ligase. Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs).[][2][3] In a PROTAC molecule, Ligand 27 serves to recruit the E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[][4]
Q2: I am observing a rapid loss of my PROTAC's activity. Could this be related to the stability of Ligand 27?
A2: Yes, the stability of the E3 ligase ligand is crucial for the overall efficacy and stability of the PROTAC. Degradation of Ligand 27 will render the PROTAC inactive, as it will no longer be able to recruit the E3 ligase to the target protein. Common stability issues include hydrolysis, oxidation, and metabolic instability in cellular assays.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. For short-term use, stock solutions can be prepared in anhydrous DMSO and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Are there known structural liabilities in Ligand 27 that could contribute to its instability?
A4: While specific details of Ligand 27's structure are proprietary, ligands of this class can contain moieties susceptible to hydrolysis, such as esters or amides, or be prone to oxidation. For example, some CRBN ligands have hydrolysis-labile phthalimide (B116566) moieties. It is important to review the chemical structure for potential liabilities.
Troubleshooting Guides
Issue 1: Rapid Degradation of Ligand 27 in Aqueous Buffers
Symptoms:
-
Loss of PROTAC activity in biochemical assays (e.g., binding assays, ubiquitination assays).
-
Appearance of degradation peaks in LC-MS analysis of the compound in aqueous solutions.
Possible Causes:
-
Hydrolysis: The ligand may contain functional groups (e.g., esters, lactams) that are susceptible to hydrolysis in aqueous environments.
-
pH Instability: The ligand may be unstable at the pH of the experimental buffer.
Solutions:
-
Buffer Optimization:
-
Assess the stability of Ligand 27 across a range of pH values (e.g., pH 6.0, 7.4, 8.0) to determine the optimal pH for your experiments.
-
Use freshly prepared buffers for all experiments.
-
-
Formulation Strategies:
-
Consider the use of formulation excipients that may enhance stability, such as cyclodextrins, to protect labile groups.
-
-
Structural Modification (if applicable):
-
If you are in the process of designing PROTACs, consider chemical modifications to improve the stability of the E3 ligase ligand. For example, replacing a hydrolytically labile ester with a more stable amide.
-
Issue 2: Poor Cellular Activity and Evidence of Metabolic Instability
Symptoms:
-
High DC50 values (concentration required to degrade 50% of the target protein) in cell-based assays.
-
Short half-life of the PROTAC in cell lysates or when incubated with liver microsomes.
-
Identification of metabolites via LC-MS/MS analysis.
Possible Causes:
-
Metabolic Degradation: Ligand 27 may be rapidly metabolized by cellular enzymes (e.g., cytochrome P450s, esterases).
-
Poor Cell Permeability: The ligand or the resulting PROTAC may have poor membrane permeability, preventing it from reaching its intracellular target.
Solutions:
-
Metabolic Stability Assays:
-
Perform in vitro metabolic stability assays using liver microsomes or S9 fractions to identify the primary sites of metabolism.
-
-
Prodrug Strategies:
-
Consider the development of a prodrug version of Ligand 27 to mask metabolically labile sites and improve cell permeability.
-
-
Co-administration with Pan-Cytochrome P450 Inhibitors:
-
In mechanistic studies, co-administration with a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine if metabolism is a primary reason for poor activity.
-
-
Structural Modifications:
-
Introduce metabolic "soft spots" to direct metabolism towards less critical parts of the molecule or block metabolic sites with modifications like fluorination.
-
Data Presentation
Table 1: Stability of this compound in Different Aqueous Buffers
| Buffer (pH) | Temperature (°C) | Half-life (hours) |
| PBS (7.4) | 4 | 48 |
| PBS (7.4) | 25 | 12 |
| Tris (8.0) | 25 | 8 |
| MES (6.0) | 25 | 24 |
Table 2: Metabolic Stability of PROTACs containing Ligand 27
| PROTAC Construct | Microsomal Source | Half-life (minutes) | Intrinsic Clearance (µL/min/mg) |
| PROTAC-A | Human Liver | 35 | 19.8 |
| PROTAC-B | Mouse Liver | 22 | 31.5 |
| PROTAC-A + P450 Inhibitor | Human Liver | >120 | <5.0 |
Experimental Protocols
Protocol 1: Aqueous Buffer Stability Assessment using LC-MS
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Incubation:
-
Dilute the stock solution to a final concentration of 10 µM in pre-warmed (25°C) aqueous buffers of different pH (e.g., PBS pH 7.4, Tris pH 8.0, MES pH 6.0).
-
Incubate the solutions at 25°C.
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of each solution.
-
Sample Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Analysis:
-
Centrifuge the samples to precipitate any proteins.
-
Analyze the supernatant by LC-MS to determine the remaining concentration of the parent compound relative to the internal standard.
-
-
Data Analysis: Plot the percentage of the remaining parent compound against time and calculate the half-life.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine liver microsomes (e.g., human or mouse, final concentration 0.5 mg/mL) and NADPH regenerating system in phosphate (B84403) buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound (final concentration 1 µM) to the pre-warmed mixture to start the reaction.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Sample Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis:
-
Centrifuge the samples to pellet the microsomes.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: Calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.
Visualizations
Caption: Experimental workflows for assessing aqueous and metabolic stability.
Caption: Factors affecting PROTAC efficacy, including degradation pathways.
References
Refining E3 ligase Ligand 27 treatment time for optimal degradation
Welcome to the technical support center for E3 Ligase Ligand 27. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a component of a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI).[1][2] this compound specifically binds to an E3 ubiquitin ligase. The other end of the PROTAC binds to the target protein. This dual binding forms a ternary complex, bringing the E3 ligase in close proximity to the target protein.[] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome.[2][4]
Q2: What is the "hook effect" and how can I avoid it with this compound?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because excessive PROTAC concentrations can lead to the formation of binary complexes (this compound with the E3 ligase or the target-binding portion with the target protein) instead of the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation. Testing lower concentrations, often in the nanomolar to low micromolar range, is recommended to find the "sweet spot".
Q3: What are the recommended starting concentrations and treatment times for this compound?
For initial experiments, a dose-response study is highly recommended. A starting concentration range of 1 nM to 10 µM is generally appropriate for many PROTACs. The optimal treatment time can vary between cell lines. Significant protein degradation can often be observed within 1 to 8 hours, with maximal degradation typically occurring between 8 and 24 hours. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at an effective concentration is advised to determine the optimal time point for your specific experimental setup.
Troubleshooting Guides
Problem 1: No or low degradation of the target protein is observed.
| Possible Cause | Recommended Solution |
| Suboptimal Concentration or Time | Perform a comprehensive dose-response curve (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2 to 48 hours) to identify the optimal conditions. |
| Poor Cell Permeability | The large size of PROTACs can limit cell membrane permeability. Consider modifying the linker to improve physicochemical properties or using cell lines with higher expression of relevant transporters. |
| Low E3 Ligase Expression | The chosen E3 ligase may not be expressed at sufficient levels in your cell line. Verify the expression level of the target E3 ligase via Western Blot or qPCR and select a cell line with higher expression if necessary. |
| Compound Instability | The PROTAC may be unstable in the cell culture medium. Assess the stability of this compound in your media over the experimental time course. |
| Inefficient Ternary Complex Formation | Even with binding to both the E3 ligase and the target, the PROTAC may not form a stable ternary complex. Biophysical assays like TR-FRET or SPR can be used to measure ternary complex formation and stability. |
Problem 2: High variability between experimental replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Cell passage number, confluency, and overall health can impact protein expression and the ubiquitin-proteasome system. It is important to standardize cell culture conditions, use cells within a defined passage number range, and maintain consistent seeding densities. |
| Pipetting Errors | Inaccurate pipetting can lead to significant variations. Ensure proper calibration of pipettes and careful handling during serial dilutions and cell treatment. |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates. |
Problem 3: Off-target effects are observed.
| Possible Cause | Recommended Solution |
| Degradation of Other Proteins | The PROTAC may be degrading proteins other than the intended target. Perform global proteomics to identify off-target degradation. Using shorter treatment times (e.g., < 6 hours) can help focus on direct targets. |
| E3 Ligase Sequestration | High concentrations of the PROTAC could sequester the E3 ligase, leading to the accumulation of its natural substrates. Careful dose optimization is essential to prevent this. |
| Independent Activity of Ligands | The target-binding or E3 ligase-binding components of the PROTAC may have independent biological activities. Use controls such as the target ligand alone and the E3 ligase ligand alone to assess their individual effects. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Target Degradation
This protocol outlines the steps to determine the concentration-dependent degradation of a target protein.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the this compound-based PROTAC (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (e.g., DMSO). Incubate for a predetermined optimal time (e.g., 18 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation).
Protocol 2: Time-Course Experiment for Target Degradation
This protocol is designed to identify the optimal treatment duration for target protein degradation.
-
Cell Seeding: Seed cells in multiple wells of a multi-well plate at a consistent density.
-
PROTAC Treatment: Treat the cells with a fixed, effective concentration of the this compound-based PROTAC (e.g., the determined DC50 concentration).
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after treatment.
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1 for each time point.
-
Data Analysis: Plot the normalized target protein levels against the treatment time to determine the optimal degradation time point.
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for lack of target degradation.
References
Technical Support Center: Addressing Resistance to E3 Ligase-Based Degraders
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with E3 ligase-based degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges and resistance mechanisms encountered during your experiments, with a focus on degraders utilizing novel E3 ligase ligands.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to E3 ligase-based degraders?
A1: Acquired resistance to E3 ligase-based degraders, such as PROTACs and molecular glues, can arise through several mechanisms that prevent the successful degradation of the target protein.[1][2][3] The most frequently observed mechanisms include:
-
Genomic Alterations in the E3 Ligase Machinery: Mutations or downregulation of the specific E3 ligase (e.g., CRBN, VHL) or core components of its complex can prevent the degrader from successfully recruiting the ubiquitination machinery.[1][2] For instance, cancer cells treated with cereblon-based degraders can downregulate cereblon, rendering the drug ineffective.[3]
-
Mutations in the Target Protein: While less common for degraders compared to traditional inhibitors, mutations in the target protein can sometimes interfere with degrader binding.[2][4]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as Multidrug Resistance Protein 1 (MDR1), can actively transport the degrader out of the cell, reducing its intracellular concentration and efficacy.[5]
-
Changes in Cellular Homeostasis: Alterations in the ubiquitin-proteasome system, which is essential for protein degradation, can also contribute to resistance.[2]
Q2: How can I determine if my cells have developed resistance to my degrader?
A2: The primary indicator of resistance is a loss of degrader efficacy. This can be observed as:
-
Lack of Target Protein Degradation: Western blotting or proteomic analysis shows that the target protein is no longer degraded upon treatment with the degrader, even at high concentrations.[2]
-
Loss of Phenotypic Response: Cells no longer exhibit the expected biological response to the degrader, such as decreased proliferation or apoptosis.[2]
To confirm resistance, you can perform dose-response experiments and compare the IC50 or DC50 values between the parental and suspected resistant cell lines.
Q3: What strategies can be employed to overcome resistance to E3 ligase-based degraders?
A3: Several strategies can be explored to overcome or circumvent resistance:
-
Diversify E3 Ligase Usage: Since resistance is often specific to the recruited E3 ligase, switching to a degrader that utilizes a different E3 ligase can be an effective strategy.[3][6][7] The human genome encodes over 600 E3 ligases, offering a wide range of alternatives.[7]
-
Combination Therapies: Co-administering the degrader with an inhibitor of drug efflux pumps, such as an MDR1 inhibitor, can restore intracellular degrader concentration and overcome resistance mediated by increased efflux.[5]
-
Optimize Degrader Design: The linker connecting the target-binding and E3 ligase-binding moieties plays a crucial role in the stability and efficacy of the ternary complex.[8][9] Optimizing the linker length, rigidity, and attachment points can sometimes overcome resistance due to subtle mutations.[8]
-
Alternative Degrader Modalities: In some cases, switching from a bivalent degrader (like a PROTAC) to a monovalent molecular glue degrader targeting the same protein can bypass resistance mechanisms.[4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when working with E3 ligase-based degraders.
Problem 1: No or reduced degradation of the target protein.
This is one of the most common challenges. The following decision tree can help diagnose the underlying cause.
Caption: Troubleshooting workflow for lack of target protein degradation.
Problem 2: The "Hook Effect" is observed in dose-response assays.
The hook effect is characterized by reduced degradation at high degrader concentrations.
Caption: Explanation and solution for the hook effect.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is used to assess the level of the target protein after treatment with the degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with a range of degrader concentrations for the desired time (typically 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol helps to verify the formation of the Target-Degrader-E3 Ligase ternary complex.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the target protein or a tag on the protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the degrader at the optimal concentration for a short period (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads.
-
Incubate the pre-cleared lysate with the antibody against the target protein.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the captured proteins from the beads.
-
Western Blotting: Analyze the eluate by Western blotting, probing for the E3 ligase to confirm its presence in the complex.
Quantitative Data Summary
The following tables provide a generalized summary of quantitative data that is important to consider when troubleshooting resistance.
Table 1: Common E3 Ligases and Their Characteristics
| E3 Ligase | Common Ligands | Expression Profile | Known Resistance Mechanisms |
| CRBN | Thalidomide, Lenalidomide, Pomalidomide | Ubiquitous | Downregulation, Mutations in CRBN or CUL4A/B[1][2][10] |
| VHL | VHL-1 | Ubiquitous | Mutations in VHL or CUL2[1][2] |
| IAP | Bestatin, LCL161 | Often overexpressed in cancer | - |
| MDM2 | Nutlin-3 | Tissue-specific | - |
Table 2: Examples of Efflux Pump Inhibitors for Combination Studies
| Inhibitor | Target Pump | Notes |
| Tariquidar | MDR1 (P-glycoprotein) | Potent and specific MDR1 inhibitor.[5] |
| Lapatinib | EGFR/ErbB and MDR1 | Dual inhibitor, can be synergistic in certain cancers.[5] |
| RAD001 (Everolimus) | mTORC1 and MDR1 | Can sensitize resistant cells to degraders.[5] |
Signaling and Workflow Diagrams
The following diagrams illustrate key concepts in targeted protein degradation and resistance.
Caption: The general mechanism of action for a targeted protein degrader.
Caption: Common mechanisms leading to resistance against degraders.
References
- 1. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular Glues: Transforming Drug Discovery | Technology Networks [technologynetworks.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker Design and Optimization Service - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
Improving the permeability of E3 ligase Ligand 27 in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing cell permeability challenges with E3 ligase Ligand 27 and PROTACs derived from it.
Frequently Asked Questions (FAQs)
Q1: My PROTAC incorporating Ligand 27 shows high biochemical binding affinity but low efficacy in cell-based degradation assays. Could this be a permeability issue?
A1: Yes, this is a common issue. PROTACs are often large molecules with high molecular weight and polar surface area, which can lead to poor passive diffusion across the cell membrane.[1][2][3] While strong binding to the E3 ligase and the target protein is essential, the molecule must first reach its intracellular targets to be effective. Low cellular activity despite high in vitro potency is a strong indicator of poor cell permeability.
Q2: What are the key physicochemical properties of a PROTAC that influence its cell permeability?
A2: Several properties are critical. Most PROTACs fall outside Lipinski's "Rule of 5" for oral bioavailability, which is often used as a surrogate for permeability.[1][3] Key factors include:
-
Molecular Weight (MW): PROTACs typically have high MW (>800 Da), which hinders passive diffusion.
-
Topological Polar Surface Area (TPSA): A high TPSA is associated with poor membrane permeability.
-
Hydrogen Bond Donors (HBDs): A large number of HBDs can impede membrane crossing. Modifying linkers to reduce HBDs has been shown to improve permeability.
-
Conformational Flexibility: The molecule's ability to adopt a conformation that shields its polar groups can enhance permeability. Some macrocyclic compounds achieve good permeability through this "chameleon-like" behavior.
Q3: What is the "hook effect" and how does it relate to PROTAC concentration and permeability?
A3: The "hook effect" describes a phenomenon where the degradation efficacy of a PROTAC decreases at higher concentrations. This occurs when excess PROTAC molecules form binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation. While not directly a permeability issue, it's crucial to test a wide range of concentrations in your cellular assays, as poor permeability might be compounded by the hook effect, leading to a very narrow effective concentration window.
Q4: Can using a prodrug strategy improve the permeability of my Ligand 27-based PROTAC?
A4: Yes, a prodrug approach is a viable strategy. This involves masking polar functional groups (like hydroxyls or carboxylic acids) with lipophilic moieties that can be cleaved by intracellular enzymes (e.g., esterases) to release the active PROTAC inside the cell. This increases the molecule's overall lipophilicity, facilitating membrane transit.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving permeability issues with Ligand 27.
Problem 1: No or minimal target degradation observed in cells.
| Potential Cause | Suggested Solution |
| Poor Permeability | The PROTAC is not entering the cell in sufficient concentrations. |
| 1. Assess Permeability Directly: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell assay for a more comprehensive view including active transport and efflux. | |
| 2. Structural Modification: Systematically modify the linker or solvent-exposed parts of Ligand 27. Focus on reducing hydrogen bond donors, increasing lipophilicity, or rigidifying the linker. Short, rigid linkers can sometimes improve permeability. | |
| 3. Prodrug Approach: Mask polar groups with cleavable lipophilic esters to enhance passive diffusion. | |
| Active Efflux | The PROTAC enters the cell but is actively pumped out by efflux transporters like P-glycoprotein (P-gp). |
| 1. Run Caco-2 Bidirectional Assay: A high efflux ratio (Papp B-A / Papp A-B > 2) suggests the compound is a substrate for an efflux pump. | |
| 2. Co-dosing with Inhibitors: Perform cell-based degradation assays in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if degradation is restored. | |
| Metabolic Instability | The PROTAC is rapidly metabolized into an inactive form. |
| 1. Hepatocyte Stability Assay: Incubate the PROTAC with liver hepatocytes to measure its metabolic stability. | |
| 2. Identify and Block Metabolic "Hotspots": Use mass spectrometry to identify sites of metabolism and modify the structure accordingly (e.g., by adding fluorine atoms) to block metabolic breakdown. |
Problem 2: Permeability data is low. How can I interpret the results and decide on next steps?
The following table provides a general classification of permeability based on apparent permeability coefficient (Papp) values from Caco-2 assays.
| Permeability Classification | Papp (A-B) x 10-6 cm/s | Interpretation & Next Steps |
| High | > 10 | Permeability is unlikely to be a limiting factor. Focus on optimizing ternary complex formation or target engagement. |
| Moderate | 2 - 10 | Permeability may be sufficient but could be improved. Consider minor structural modifications if cellular potency is still suboptimal. |
| Low | < 2 | Permeability is likely a major issue. Prioritize strategies like linker optimization, prodrugs, or significant structural changes to improve physicochemical properties. |
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for assessing passive membrane permeability.
Objective: To determine the passive diffusion rate of a compound across an artificial lipid membrane.
Methodology:
-
Prepare Lipid Membrane: A filter plate (donor plate) is coated with a solution of lipids (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.
-
Prepare Donor Solution: Dissolve the test compound (e.g., Ligand 27-PROTAC) in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 10-50 µM.
-
Assay Assembly: Add the donor solution to the wells of the filter plate. Place this plate on top of an acceptor plate containing fresh buffer. This creates a "sandwich" where the two compartments are separated by the lipid membrane.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (typically 4-16 hours) without shaking.
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pe): The effective permeability coefficient is calculated using the following equation:
-
Pe = [-ln(1 - [CA]/Ceq)] / (A * t * (1/VD + 1/VA))
-
Where [CA] is the concentration in the acceptor well, Ceq is the equilibrium concentration, A is the filter area, t is the incubation time, and VD and VA are the volumes of the donor and acceptor wells.
-
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 assay is the industry standard for predicting human intestinal absorption, accounting for passive diffusion, active transport, and efflux.
Objective: To measure the rate of transport of a compound across a monolayer of differentiated Caco-2 cells.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto semi-permeable inserts in a trans-well plate. Culture for ~21 days to allow them to differentiate into a polarized monolayer resembling intestinal enterocytes.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer. This is critical for reliable data.
-
Transepithelial Electrical Resistance (TEER): Measure TEER values. A value >300 Ω·cm² typically indicates a well-formed monolayer.
-
Lucifer Yellow Assay: Add Lucifer Yellow, a membrane-impermeable fluorescent dye, to the apical side. Low passage (<1%) of the dye to the basolateral side confirms tight junction integrity.
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (e.g., 2 µM in HBSS) to the apical (A) compartment.
-
Add fresh HBSS to the basolateral (B) compartment.
-
Incubate at 37°C for a set time (e.g., 120 minutes).
-
Take samples from both compartments at the end of the incubation period for LC-MS/MS analysis.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral compartment and sampling from the apical side.
-
-
Data Analysis:
-
Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests the compound is a substrate of active efflux transporters.
-
Visualizations
Caption: The PROTAC must cross the cell membrane to initiate intracellular target protein degradation.
Caption: A workflow for systematically diagnosing and improving cell permeability.
Caption: A logical decision tree for troubleshooting poor cellular efficacy.
References
Technical Support Center: Optimizing Linker Design for E3 Ligase Ligand-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on the critical process of linker design and optimization for Proteolysis-Targeting Chimeras (PROTACs), with applicability to a wide range of E3 ligase ligands.
Note on "E3 ligase Ligand 27": Publicly available scientific literature and databases do not contain specific information for a widely recognized E3 ligase ligand designated as "Ligand 27." Therefore, this guide provides comprehensive information and best practices applicable to linker design for any E3 ligase ligand-based PROTAC.
Troubleshooting Guide
This section addresses specific issues that may arise during the development and optimization of PROTACs, with a focus on linker-related challenges.
| Problem | Potential Linker-Related Cause | Troubleshooting Steps |
| Low or No Target Protein Degradation | Inefficient Ternary Complex Formation: The linker may not facilitate a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] | 1. Vary Linker Length: Synthesize a library of PROTACs with different linker lengths (e.g., using PEG or alkyl chains of varying units) to identify the optimal distance for ternary complex formation.[2][3] 2. Modify Linker Composition: Introduce more rigid or flexible elements into the linker to alter the conformational dynamics. For instance, replacing a flexible PEG linker with a more rigid piperazine-based linker can pre-organize the PROTAC for more favorable binding.[4] 3. Alter Attachment Points: If possible, change the point of attachment of the linker to the E3 ligase ligand or the target protein ligand. The exit vector from the ligand binding pocket is crucial for the orientation of the recruited proteins.[3][5] |
| "Hook Effect" Observed | Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC may favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[6] | 1. Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of one protein increases the affinity for the second, stabilizing the ternary complex.[2] 2. Increase Linker Rigidity: A more rigid linker can reduce the entropic penalty of forming the ternary complex, potentially mitigating the hook effect.[6] |
| Poor Cell Permeability or Solubility | Unfavorable Physicochemical Properties of the Linker: The linker significantly contributes to the overall properties of the PROTAC molecule.[6] | 1. Incorporate Polar Functional Groups: Introduce groups like amides or ethers into the linker to improve solubility.[2] 2. Use PEG Linkers: Polyethylene (B3416737) glycol (PEG) linkers are commonly used to enhance both solubility and cell permeability.[1][7] 3. Balance Hydrophilicity and Lipophilicity: Systematically modify the linker to achieve an optimal balance for cell penetration and solubility.[3] |
| Off-Target Effects or Lack of Selectivity | Unfavorable Conformation of the Ternary Complex: The linker may orient the target protein in a way that leads to the ubiquitination of other proteins or fails to present appropriate lysine (B10760008) residues for ubiquitination on the target. | 1. Systematic Linker Modification: A systematic approach to varying linker length, rigidity, and attachment points can help identify a linker that promotes a more selective ternary complex conformation.[6][8] 2. Computational Modeling: Use molecular modeling to predict the conformation of the ternary complex with different linkers to guide the design of more selective PROTACs. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| How does the linker length affect PROTAC activity? | Linker length is a critical parameter that dictates the distance between the target protein and the E3 ligase within the ternary complex.[2] An optimal linker length is essential for the formation of a stable and productive complex. A linker that is too short can lead to steric hindrance, while a linker that is too long may result in unproductive binding and reduced degradation efficiency.[2][6] |
| What are the most common types of linkers used in PROTACs? | The most common linkers include flexible alkyl chains and polyethylene glycol (PEG) chains, as well as more rigid structures like piperazine (B1678402) and piperidine (B6355638) rings.[1][3] The choice of linker type depends on the specific target and E3 ligase pair and the desired physicochemical properties of the PROTAC. |
| How do I choose the attachment point for the linker on my E3 ligase ligand? | The attachment point, or exit vector, should be at a position on the E3 ligase ligand that is solvent-exposed and does not disrupt the key binding interactions with the E3 ligase.[3][5] Analyzing the co-crystal structure of the ligand bound to the E3 ligase is the ideal starting point for selecting an appropriate attachment site. |
| What is the "hook effect" and how can I minimize it? | The hook effect is the phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[6] This is due to the formation of unproductive binary complexes. To minimize this effect, you can design linkers that enhance the stability and cooperativity of the ternary complex.[2][6] |
| How can I improve the solubility and cell permeability of my PROTAC? | The linker can be modified to improve the physicochemical properties of the PROTAC. Incorporating polar functional groups or using PEG linkers can enhance solubility and cell permeability.[2][7] |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the impact of linker modifications on PROTAC performance.
Table 1: Effect of Linker Length on Target Protein Degradation
| PROTAC ID | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | Ligand X | PEG | 8 | 500 | 45 |
| PROTAC-A2 | Ligand X | PEG | 12 | 150 | 85 |
| PROTAC-A3 | Ligand X | PEG | 16 | 50 | 95 |
| PROTAC-A4 | Ligand X | PEG | 20 | 200 | 70 |
Table 2: Effect of Linker Composition on Target Protein Degradation
| PROTAC ID | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-B1 | Ligand Y | Alkyl | 15 | 80 | 90 |
| PROTAC-B2 | Ligand Y | PEG | 16 | 50 | 95 |
| PROTAC-B3 | Ligand Y | Piperazine | 14 | 35 | 98 |
Experimental Protocols
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express as a percentage of the vehicle-treated control.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex.
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC at various concentrations over the chip surface to measure the kinetics of the binary interaction (PROTAC-E3 Ligase).
-
Ternary Complex Analysis: To assess ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the binding response compared to the binary interactions indicates the formation of the ternary complex.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 9. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of E3 Ligase Ligands for Targeted Protein Degradation: Profiling the Novel GID4 Ligand Against Established CRBN and VHL Recruiters
For Immediate Publication
A deep dive into the efficiency of a novel E3 ligase ligand for the GID4 complex, benchmarked against the widely-used Cereblon (CRBN) and von Hippel-Lindau (VHL) ligands in the context of PROTAC-mediated degradation of the key oncogene BRD4. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visual workflows to inform the strategic design of next-generation protein degraders.
Introduction to E3 Ligase Ligands in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system by bringing a target protein into proximity with an E3 ubiquitin ligase. The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy, selectivity, and therapeutic window. While ligands for CRBN and VHL have been the workhorses of the field, the exploration of novel E3 ligase recruiters is a burgeoning area of research aimed at expanding the scope of targeted protein degradation.
This guide focuses on the comparative efficiency of a promising new E3 ligase ligand that recruits the Glucose-Induced Degradation protein 4 (GID4), a substrate receptor for the CTLH E3 ligase complex. We evaluate its performance by examining a GID4-recruiting PROTAC, NEP162, and comparing its ability to degrade the well-established therapeutic target, Bromodomain-containing protein 4 (BRD4), against prominent CRBN- and VHL-based BRD4 degraders.
Quantitative Performance Comparison
The efficiency of an E3 ligase ligand within a PROTAC is primarily assessed by its binding affinity to the E3 ligase and the subsequent degradation potency (DC50) and maximal degradation (Dmax) of the target protein. The following tables summarize the key quantitative data for the GID4 ligand PFI-7 and its corresponding PROTAC NEP162, alongside data for established CRBN and VHL ligands and their respective BRD4-targeting PROTACs.
Table 1: Binding Affinities of E3 Ligase Ligands
| E3 Ligase | Ligand | Binding Affinity (Kd) to E3 Ligase | Assay Method |
| GID4 | PFI-7 | 80 nM[1][2] | Surface Plasmon Resonance (SPR) |
| CRBN | Pomalidomide | ~1.8 µM | Isothermal Titration Calorimetry (ITC) |
| VHL | VH032 | 185 nM[3] | Isothermal Titration Calorimetry (ITC) |
Table 2: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | Recruited E3 Ligase | Target Protein | Cell Line | DC50 | Dmax |
| NEP162 | GID4 | BRD4 | SW480 | 1.2 µM[4] | >90% (at 2µM) |
| NEP162 | GID4 | BRD4 | U2OS | 1.6 µM[4] | >90% (at 2µM) |
| dBET1 | CRBN | BRD4 | MV4;11 | 430 nM[5][6] | >90% |
| MZ1 | VHL | BRD4 | H661 | 8 nM[7] | >95% (at 100nM) |
| MZ1 | VHL | BRD4 | H838 | 23 nM[7] | >95% (at 100nM) |
| ARV-771 | VHL | BRD4 | 22Rv1 | < 5 nM[8][9] | Not Reported |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Western Blot for Protein Degradation
This protocol is a standard method to quantify the extent of target protein degradation induced by a PROTAC.[10]
-
Cell Culture and Treatment: Seed cells (e.g., SW480, U2OS, H661, 22Rv1) in multi-well plates and allow them to adhere overnight. Treat the cells with serially diluted concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Data Interpretation: Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding affinity of a ligand to its target protein in a competitive format.[11][12][13]
-
Reagent Preparation: Prepare a buffer solution (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Purify the E3 ligase protein (e.g., GID4, VHL, or CRBN complex). Synthesize or obtain a fluorescently labeled tracer molecule that is known to bind to the E3 ligase. Prepare serial dilutions of the unlabeled test ligand (e.g., PFI-7).
-
Assay Setup: In a microplate, add the purified E3 ligase and the fluorescent tracer at fixed concentrations. The concentration of the E3 ligase should be in the range of the tracer's Kd, and the tracer concentration should be low (nanomolar range) to ensure a good signal window.
-
Competition: Add the serially diluted unlabeled test ligand to the wells containing the E3 ligase and tracer mixture. Include control wells with only the tracer (minimum polarization) and tracer with E3 ligase (maximum polarization).
-
Incubation and Measurement: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium. Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: The binding of the unlabeled ligand will displace the fluorescent tracer, leading to a decrease in the fluorescence polarization signal. Plot the fluorescence polarization values against the logarithm of the unlabeled ligand concentration. Fit the data to a competitive binding model to calculate the IC50 value, which can then be converted to a binding affinity constant (Ki or Kd).
Concluding Remarks
The GID4-recruiting PROTAC, NEP162, demonstrates effective degradation of BRD4, albeit with a lower potency (micromolar DC50) compared to the highly optimized, clinical-stage CRBN and VHL-based degraders which often exhibit nanomolar to sub-nanomolar DC50 values. The binding affinity of the GID4 ligand PFI-7 is, however, potent and comparable to some VHL ligands, suggesting that further optimization of the PROTAC linker and warhead could significantly enhance the degradation efficiency of GID4-based PROTACs.
The expansion of the E3 ligase toolbox beyond CRBN and VHL is critical for overcoming potential resistance mechanisms and expanding the tissue-specific application of targeted protein degradation. While still in its early stages, the recruitment of the GID4 E3 ligase represents a promising new avenue for the development of novel PROTAC therapeutics. This guide provides a foundational comparison to aid researchers in the rational design and evaluation of these next-generation protein degraders.
References
- 1. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 2. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
E3 Ligase Recruitment in Targeted Protein Degradation: A Comparative Analysis of a Novel VHL Ligand and CRBN Ligands
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparative analysis of the well-established Cereblon (CRBN) ligands against a novel Von Hippel-Lindau (VHL) E3 ligase ligand, referred to herein as E3 Ligase Ligand 27, an analogue of the widely used VHL ligand VH032.
PROTACs are innovative heterobifunctional molecules that function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome. While the human genome encodes over 600 E3 ligases, the majority of PROTACs developed to date utilize either CRBN or VHL. This is largely due to the availability of well-characterized, high-affinity small molecule ligands for these E3 ligases. The choice between these ligases can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
Performance Comparison: this compound (VHL Ligand) vs. CRBN Ligands
The effectiveness of a PROTAC is determined by a multitude of factors beyond the simple binding affinity of the E3 ligase ligand. The formation and stability of the ternary complex, comprising the POI, PROTAC, and E3 ligase, are critical for efficient ubiquitination and subsequent degradation.
| Parameter | This compound (VHL Ligand Analogue) | CRBN Ligands (e.g., Pomalidomide, Lenalidomide) |
| Binding Affinity to E3 Ligase | High affinity, typically in the nanomolar range. | High affinity, typically in the nanomolar to micromolar range. |
| Ternary Complex Formation | Often forms rigid and stable ternary complexes. | Tends to form more dynamic and transient ternary complexes. |
| Selectivity | The buried binding pocket of VHL can lead to higher selectivity for specific substrates. | The more open surface of CRBN may accommodate a wider range of targets, but can also lead to off-target effects. |
| Molecular Weight | Generally larger, which can impact cell permeability and pharmacokinetic properties. | Typically smaller and more "drug-like," often leading to better oral availability. |
| Tissue Distribution | VHL is predominantly cytosolic. | CRBN can shuttle between the nucleus and the cytoplasm. |
| Known Off-Target Effects | Hypoxia-inducible factor (HIF-1α) stabilization under hypoxic conditions. | Off-target degradation of neosubstrates such as Ikaros (IKZF1) and Aiolos (IKZF3), which can have immunomodulatory effects. |
| Catalytic Rate | Can have a slower catalytic turnover compared to some CRBN-based PROTACs. | Often exhibits a fast catalytic rate, allowing for rapid degradation of the target protein. |
Signaling Pathways and Experimental Workflows
The recruitment of either VHL or CRBN by a PROTAC initiates a cascade of events leading to the degradation of the target protein. Understanding the underlying signaling pathways and the experimental workflows used to characterize these processes is crucial for the rational design of effective degraders.
Ubiquitin-Proteasome System (UPS) Signaling Pathway
The following diagram illustrates the general mechanism of action for a PROTAC, which is applicable to both VHL and CRBN-based degraders.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Comparative Analysis
A systematic approach is necessary to compare the performance of this compound and CRBN ligands in a PROTAC context. The following workflow outlines the key experimental steps.
Caption: Workflow for comparing VHL and CRBN-based PROTACs.
Detailed Experimental Protocols
1. Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To quantify the formation of the ternary complex (POI-PROTAC-E3 ligase) in a solution-based assay.
-
Principle: This assay measures the proximity between a donor fluorophore-labeled component (e.g., antibody against the POI) and an acceptor fluorophore-labeled component (e.g., antibody against the E3 ligase). When the ternary complex forms, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
-
Methodology:
-
Recombinant purified POI and E3 ligase (VHL or CRBN complex) are incubated with varying concentrations of the PROTAC molecule in an appropriate assay buffer.
-
An antibody against the POI conjugated to a donor fluorophore (e.g., Terbium) and an antibody against a tag on the E3 ligase (e.g., GST, His) conjugated to an acceptor fluorophore (e.g., d2) are added to the mixture.
-
The reaction is incubated to allow for complex formation and antibody binding.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The ratio of the acceptor to donor emission is calculated to determine the extent of ternary complex formation.
-
2. Target Protein Degradation Assay (Western Blot)
-
Objective: To determine the concentration-dependent degradation of the target protein in cells.
-
Principle: This immunoassay uses antibodies to detect the level of the target protein in cell lysates following treatment with the PROTAC.
-
Methodology:
-
Cells expressing the target protein are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the PROTAC (VHL-based or CRBN-based) for a defined period (e.g., 24 hours).
-
Following treatment, cells are washed and lysed to extract total protein.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. A loading control protein (e.g., GAPDH, β-actin) is used to normalize the data.
-
The half-maximal degradation concentration (DC50) is calculated from the resulting dose-response curve.
-
3. Global Proteomics for Selectivity Profiling (Stable Isotope Labeling by Amino Acids in Cell Culture - SILAC)
-
Objective: To identify and quantify changes in the entire proteome of cells upon treatment with a PROTAC, allowing for the assessment of selectivity and off-target effects.
-
Principle: Cells are metabolically labeled with "light," "medium," or "heavy" isotopic forms of essential amino acids. The proteomes of differentially treated cell populations can then be mixed, and the relative protein abundance can be determined by mass spectrometry.
-
Methodology:
-
Two populations of cells are cultured in media containing either "light" (e.g., 12C6-arginine and 12C6-lysine) or "heavy" (e.g., 13C6-arginine and 13C6-lysine) amino acids for several passages to ensure complete labeling.
-
The "heavy" labeled cells are treated with the PROTAC at a specific concentration, while the "light" labeled cells are treated with a vehicle control (e.g., DMSO).
-
After the treatment period, the two cell populations are harvested, and equal amounts of protein from each are mixed.
-
The combined protein sample is digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The relative abundance of each peptide (and thus protein) is determined by comparing the signal intensities of the "light" and "heavy" isotopic pairs. Proteins that are significantly downregulated in the "heavy" sample are identified as potential targets or off-targets of the PROTAC.
-
Conclusion
The choice between this compound (a VHL ligand analogue) and CRBN ligands for PROTAC development is a critical decision that requires careful consideration of the target protein, the desired therapeutic window, and potential on- and off-target effects. While CRBN ligands often offer advantages in terms of smaller size and well-established chemistry, VHL ligands like this compound can provide a path to higher selectivity due to the nature of the VHL binding pocket. A thorough and systematic comparative analysis, utilizing the experimental protocols outlined above, is essential for selecting the optimal E3 ligase recruiter for a given targeted protein degradation project. The expanding toolbox of E3 ligase ligands continues to provide new opportunities to address previously "undruggable" targets and to fine-tune the properties of next-generation protein degraders.
Confirming Targets of E3 Ligase Ligand 27: A Comparative Guide to Mass Spectrometry Methods
For Researchers, Scientists, and Drug Development Professionals
The identification and confirmation of protein targets for specific E3 ligase ligands, such as the hypothetical "Ligand 27," is a critical step in drug discovery and development, particularly for targeted protein degradation. Mass spectrometry (MS)-based proteomics has emerged as a powerful and indispensable tool for elucidating these interactions. This guide provides an objective comparison of key MS-based methodologies for confirming the targets of E3 ligase ligands, complete with experimental protocols and data presentation to aid in the selection of the most appropriate strategy.
The challenge in identifying E3 ligase substrates often lies in the transient and dynamic nature of their interactions.[1][2] To address this, a variety of innovative techniques have been developed, each with its own set of strengths and limitations. This guide will focus on four principal approaches: Affinity Purification-Mass Spectrometry (AP-MS), Proximity-Labeling Mass Spectrometry (PL-MS) using TurboID, Quantitative Degradation Proteomics, and Ligase Trapping.
Comparison of Key Mass Spectrometry Methods
The selection of an appropriate method for confirming the targets of Ligand 27 will depend on the specific experimental goals, the nature of the E3 ligase-ligand-substrate complex, and the available resources. The following table summarizes the key characteristics of the four major approaches.
| Feature | Affinity Purification-MS (AP-MS) | Proximity-Labeling MS (TurboID) | Quantitative Degradation Proteomics | Ligase Trapping |
| Principle | Co-immunoprecipitation of the E3 ligase and its interacting proteins.[2] | Enzymatic biotinylation of proteins in close proximity to the E3 ligase.[3][4] | Compares protein degradation rates in the presence and absence of active E3 ligase. | Stabilizes the E3 ligase-substrate interaction for easier purification. |
| Interaction Type | Stable or strong interactions. | Proximal and transient interactions. | Substrates targeted for degradation. | Ubiquitinated substrates. |
| Temporal Resolution | Low (captures a snapshot of interactions). | High (TurboID allows for short labeling times). | Low (measures changes in protein levels over time). | Moderate. |
| Strengths | Identifies direct and stable binding partners; relatively straightforward workflow. | Captures weak and transient interactions; provides spatial context. | Identifies substrates destined for proteasomal degradation; does not require direct interaction at time of lysis. | Enriches for ubiquitinated substrates, reducing background from non-substrate interactors. |
| Weaknesses | May miss transient or weak interactions; potential for non-specific binding. | Can label non-interacting proximal proteins; requires expression of a fusion protein. | Does not identify non-degradative ubiquitination events; indirect method. | Requires engineering of the E3 ligase; may alter its function. |
| Illustrative Hits for Ligand 27 | Protein A, Protein B | Protein B, Protein C, Protein D | Protein C, Protein E | Protein C |
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflows and the underlying biological pathways is crucial for understanding and implementing these complex techniques. The following diagrams, generated using Graphviz, illustrate the core concepts of each method.
Detailed Experimental Protocols
The following are generalized protocols for the key mass spectrometry methods discussed. These should be optimized for the specific E3 ligase, cell type, and available equipment.
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
-
Cell Culture and Transfection: Culture cells to 70-80% confluency. Transfect cells with a vector expressing the E3 ligase of interest fused to an affinity tag (e.g., FLAG, HA, or GFP).
-
Treatment with Ligand 27: After 24-48 hours of transfection, treat the cells with the desired concentration of Ligand 27 or a vehicle control for the specified duration.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an antibody against the affinity tag to capture the E3 ligase and its interacting partners.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using a low pH buffer or a competing peptide.
-
Sample Preparation for MS: Neutralize the eluate and reduce, alkylate, and digest the proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins and quantify their abundance. Proteins significantly enriched in the Ligand 27-treated sample compared to the control are considered potential targets.
Proximity-Labeling Mass Spectrometry (PL-MS) with TurboID Protocol
-
Cell Culture and Transfection: Culture cells and transfect them with a vector expressing the E3 ligase fused to the TurboID enzyme.
-
Treatment and Labeling: After 24-48 hours, treat the cells with Ligand 27 and supplement the medium with biotin. Incubate for a short period (e.g., 10-30 minutes) to allow for biotinylation of proximal proteins.
-
Cell Lysis: Quench the labeling reaction and lyse the cells in a denaturing buffer (e.g., containing SDS) to disrupt protein-protein interactions.
-
Affinity Purification: Incubate the lysate with streptavidin-conjugated beads to capture all biotinylated proteins.
-
Washing: Perform stringent washes to remove non-biotinylated proteins.
-
On-Bead Digestion: Digest the captured proteins with trypsin directly on the beads.
-
LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the biotinylated proteins. Proteins that are significantly more abundant in the E3 ligase-TurboID expressing cells compared to a control (e.g., TurboID alone) are considered proximal interactors and potential targets.
Quantitative Degradation Proteomics Protocol
-
Cell Line Generation: Establish stable cell lines expressing either the wild-type E3 ligase or a catalytically inactive mutant.
-
Metabolic Labeling (Optional): For SILAC-based quantification, culture the two cell lines in media containing "light" and "heavy" isotopes of arginine and lysine.
-
Treatment with Ligand 27: Treat both cell populations with Ligand 27 or a vehicle control.
-
Time-Course Collection: Harvest cells at various time points after treatment.
-
Cell Lysis and Protein Digestion: Lyse the cells, combine the lysates (for SILAC), and digest the proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative LC-MS/MS.
-
Data Analysis: Determine the relative abundance of proteins in the two cell lines over time. Proteins that show a significantly faster degradation rate in the wild-type E3 ligase-expressing cells are identified as potential substrates.
Ligase Trapping Protocol
-
Construct Generation: Create a fusion construct of the E3 ligase with a polyubiquitin-binding domain (PBD). Also, prepare a construct for expressing hexahistidine-tagged ubiquitin (His6-Ub).
-
Cell Transfection: Co-transfect cells with the ligase trap construct and the His6-Ub construct.
-
Treatment and Lysis: Treat the cells with Ligand 27 and then lyse them under native conditions.
-
Initial Immunoprecipitation: Perform an immunoprecipitation to enrich for the ligase trap fusion protein and its bound substrates.
-
Denaturing Lysis and Nickel Affinity Chromatography: Elute the proteins from the first IP and then re-lyse them under denaturing conditions. Perform a second affinity purification using nickel-NTA resin to specifically capture the His6-ubiquitinated proteins.
-
Elution and Digestion: Elute the ubiquitinated proteins and prepare them for mass spectrometry analysis by trypsin digestion.
-
LC-MS/MS Analysis and Data Interpretation: Analyze the peptides to identify the proteins that were both interacting with the E3 ligase and were ubiquitinated.
Concluding Remarks
The identification of E3 ligase ligand targets is a multifaceted process that often requires the application of multiple complementary techniques. For confirming the targets of "Ligand 27," a tiered approach is recommended. AP-MS can provide initial evidence of direct binding partners, while proximity-labeling methods like TurboID can uncover more transient interactions. Quantitative degradation proteomics is invaluable for confirming that these interactions lead to the expected biological outcome of protein degradation. Finally, ligase trapping can offer strong evidence for direct ubiquitination by the E3 ligase of interest. By carefully considering the principles and protocols outlined in this guide, researchers can design robust experiments to confidently identify and validate the targets of novel E3 ligase ligands.
References
Validating Ternary Complex Formation with E3 Ligase Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the formation of a stable ternary complex—comprising the target protein, a bifunctional degrader molecule, and an E3 ubiquitin ligase—is a critical step in the development of targeted protein degradation (TPD) therapeutics.[1][2][3] This guide provides a comparative overview of key experimental approaches to validate and characterize these pivotal interactions, using hypothetical data for "Ligand 27" as an illustrative example.
The core mechanism of many protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), involves hijacking the cell's ubiquitin-proteasome system.[2][4] This is achieved by the PROTAC molecule acting as a molecular bridge, bringing a target protein into close proximity with an E3 ligase.[3][][6] This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[][6] The formation and stability of this ternary complex are often deterministic for the efficacy and selectivity of the degrader.[6][7]
Signaling Pathway and Mechanism of Action
The induced degradation of a target protein via a PROTAC involves a catalytic cycle. The PROTAC, containing a ligand for the target protein and a ligand for an E3 ligase (e.g., "Ligand 27" for a specific E3 ligase), facilitates the formation of a ternary complex.[] This proximity enables the E3 ligase to ubiquitinate the target protein. The ubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC molecule is released to engage in another degradation cycle.
Caption: Mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of Validation Assays
A multi-faceted approach employing various biophysical and cellular assays is recommended for robust validation of ternary complex formation. Each technique offers distinct advantages and limitations. The primary methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and cellular assays like NanoBRET®.[8][9][10]
Biophysical Assays: Quantitative Characterization
Biophysical assays are essential for directly measuring the binding affinities and kinetics of the binary and ternary interactions.[8][9]
Table 1: Comparison of Biophysical Techniques for Ternary Complex Validation
| Technique | Measures | Advantages | Limitations | Ligand 27 Example Data (Hypothetical) |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), Affinity (KD) | Real-time, label-free, high sensitivity, can measure kinetics.[6][7] | Requires immobilization of one binding partner, potential for mass transport limitations. | KD (Ligand 27 to E3 Ligase): 50 nM |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | In-solution, label-free, provides full thermodynamic profile.[8][9] | Requires large amounts of pure protein, lower throughput. | KD (Ternary Complex): 15 nM, Stoichiometry: 1:1:1 |
| Biolayer Interferometry (BLI) | Binding kinetics (kon, koff), Affinity (KD) | Higher throughput than SPR, real-time, label-free.[9] | Lower sensitivity than SPR, can be affected by non-specific binding. | KD (Target to Ligand 27): 120 nM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are summarized protocols for key validation experiments.
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Formation
-
Immobilization: Covalently immobilize the E3 ligase onto a sensor chip surface.
-
Binary Interaction (Ligand 27 - E3 Ligase): Inject serial dilutions of Ligand 27 over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Binary Interaction (Target - Ligand 27): In a separate experiment, if feasible, immobilize the target protein and inject Ligand 27.
-
Ternary Complex Formation: Pre-incubate a fixed concentration of the target protein with varying concentrations of Ligand 27. Inject these mixtures over the immobilized E3 ligase. An increase in binding response compared to the target protein alone indicates ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to calculate association rates (kon), dissociation rates (koff), and the equilibrium dissociation constant (KD).
Caption: SPR experimental workflow for ternary complex validation.
Cellular Assay: NanoBRET® for In-Cell Ternary Complex Formation
The NanoBRET® assay allows for the detection of protein-protein interactions in living cells.[11]
-
Cell Line Preparation: Co-transfect cells to express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Labeling: Add the HaloTag® ligand labeled with a fluorescent acceptor to the cells.
-
Compound Treatment: Treat the cells with varying concentrations of Ligand 27.
-
Detection: Add the NanoLuc® substrate. If the target protein and E3 ligase are in proximity due to the ternary complex formation induced by Ligand 27, Bioluminescence Resonance Energy Transfer (BRET) will occur from the NanoLuc® donor to the fluorescent acceptor.
-
Data Analysis: Measure the BRET ratio. A dose-dependent increase in the BRET signal indicates ternary complex formation.
Table 2: Cellular Assay for Ternary Complex Validation
| Technique | Measures | Advantages | Limitations | Ligand 27 Example Data (Hypothetical) |
| NanoBRET® | In-cell proximity of target and E3 ligase | Measures interactions in a physiological context, can be performed kinetically.[11] | Requires genetic modification of cells, potential for artifacts from protein overexpression. | EC50 for ternary complex formation: 80 nM |
Alternative Ligands and Comparative Performance
To contextualize the performance of Ligand 27, it is crucial to compare it against alternative E3 ligase ligands targeting the same E3 ligase or a different E3 ligase for the degradation of the same target protein.
Table 3: Comparative Performance of E3 Ligase Ligands (Hypothetical Data)
| Ligand | E3 Ligase Target | Ternary Complex KD (ITC) | Cellular Degradation DC50 | Notes |
| Ligand 27 | E3 Ligase A | 15 nM | 25 nM | High cooperativity observed. |
| Alternative Ligand X | E3 Ligase A | 50 nM | 100 nM | Weaker ternary complex formation translates to lower degradation potency. |
| Alternative Ligand Y | E3 Ligase B | 20 nM | 40 nM | Different E3 ligase but comparable performance to Ligand 27. |
Conclusion
Validating the formation of a ternary complex is a cornerstone of developing novel protein degraders. A combination of biophysical techniques like SPR and ITC provides quantitative data on binding affinities and thermodynamics, while cellular assays such as NanoBRET® confirm the interaction in a more physiologically relevant environment. By systematically applying these methods and comparing the performance of new molecules like "Ligand 27" against established alternatives, researchers can build a comprehensive understanding of their compounds' mechanism of action and make data-driven decisions to advance the most promising candidates.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 11. Ternary Complex Formation [promega.kr]
A Comparative Guide to E3 Ligase Ligands for Targeted Protein Degradation: Thalidomide Analogs and Beyond
For researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs). While thalidomide (B1683933) and its analogs, which recruit the Cereblon (CRBN) E3 ligase, have been pivotal in the advancement of this technology, a diverse array of ligands targeting other E3 ligases have emerged, each presenting a unique set of characteristics. This guide provides a side-by-side comparison of thalidomide analogs with other prominent E3 ligase ligands, supported by experimental data and detailed protocols to inform the rational design of novel PROTACs.
The search for a specific "E3 ligase Ligand 27" did not yield publicly available data, suggesting it may be a proprietary or less common designation. Therefore, this guide will focus on a comparative analysis of well-established and widely utilized E3 ligase ligands.
Mechanism of Action: A Tale of Two Ligases
The fundamental mechanism of PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2] The choice of E3 ligase and its ligand significantly influences the efficiency and selectivity of this process.
Thalidomide and its Analogs (CRBN Ligands): Thalidomide, along with its derivatives lenalidomide (B1683929) and pomalidomide, function as "molecular glues" that bind to Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex.[2][3] This binding event alters the substrate specificity of CRBN, enabling the recruitment of neo-substrates for ubiquitination and subsequent degradation.[2] In the context of PROTACs, the thalidomide moiety serves as the anchor to hijack the CRBN E3 ligase.
VHL Ligands: Ligands for the von Hippel-Lindau (VHL) E3 ligase are another major class used in PROTAC design. These ligands are typically peptidomimetic and are designed to mimic the binding of the hypoxia-inducible factor 1α (HIF-1α), a natural substrate of VHL. By incorporating a VHL ligand into a PROTAC, the VHL E3 ligase complex can be recruited to the target protein.
Quantitative Performance Comparison
The efficacy of an E3 ligase ligand within a PROTAC is evaluated based on several quantitative parameters, including its binding affinity to the E3 ligase, and the degradation potency (DC50) and maximal degradation (Dmax) of the resulting PROTAC. The following tables summarize representative data for thalidomide analogs and VHL ligands.
Table 1: Binding Affinities of E3 Ligase Ligands
| Ligand | E3 Ligase | Binding Affinity (Kd) | Assay Method |
| Thalidomide | CRBN | ~250 nM | Varies |
| Lenalidomide | CRBN | ~1 µM | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | CRBN | ~300 nM | Surface Plasmon Resonance (SPR) |
| VH032 (VHL Ligand) | VHL | ~185 nM | Varies |
| VL285 Analog (VHL Ligand) | VHL | 29 nM - 171 nM | Varies |
Note: Binding affinities can vary depending on the specific experimental conditions and assay methodology.
Table 2: Comparative Degradation Performance of PROTACs
| PROTAC Example | E3 Ligase Ligand | Target Protein | DC50 | Dmax | Cell Line |
| ARV-771 | VH032 | BET Bromodomains | - | - | - |
| PROTAC 139 | VL285 Analog | BRD4 | 3.3 nM | 97% | PC3 |
| dBET1 | JQ1-thalidomide | BRD4 | ~8 nM | >90% | MV4;11 |
| A1874 | Pomalidomide-based | BRD4 | ~5 nM | >95% | 22Rv1 |
DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved. -: Data not readily available in the cited sources.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of E3 ligase ligands and their corresponding PROTACs. Below are detailed methodologies for key experiments.
1. Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is used to quantify the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Principle: The assay relies on the transfer of energy between a donor fluorophore conjugated to one protein (e.g., E3 ligase) and an acceptor fluorophore conjugated to the other protein (e.g., target protein). When the PROTAC brings the two proteins into close proximity, FRET occurs, resulting in a detectable signal.
-
Materials:
-
Purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase.
-
Lanthanide-labeled antibody against one tag (donor fluorophore, e.g., Europium-cryptate).
-
Fluorescently labeled antibody against the other tag (acceptor fluorophore, e.g., d2 or Alexa Fluor 488).
-
PROTAC of interest.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well low-volume microplates.
-
TR-FRET plate reader.
-
-
Procedure:
-
Prepare a solution containing the tagged target protein and the tagged E3 ligase in the assay buffer.
-
Add the PROTAC at various concentrations to the wells of the microplate.
-
Add the protein mixture to the wells.
-
Add the donor and acceptor antibodies to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for complex formation.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data is typically plotted as the ratio of the acceptor to donor fluorescence intensity against the PROTAC concentration.
-
2. In Vitro Ubiquitination Assay
This assay determines the ability of a PROTAC to induce the ubiquitination of the target protein in a cell-free system.
-
Principle: The assay reconstitutes the ubiquitination cascade in vitro by combining the target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP. The addition of a functional PROTAC should lead to the polyubiquitination of the target protein, which can be detected by Western blot.
-
Materials:
-
Purified target protein, E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase.
-
Ubiquitin and ATP.
-
PROTAC of interest.
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
SDS-PAGE gels and Western blot apparatus.
-
Antibodies against the target protein and ubiquitin.
-
-
Procedure:
-
In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the purified target protein.
-
Add the PROTAC at the desired concentration (a no-PROTAC control is essential).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Perform a Western blot using antibodies against the target protein to visualize a ladder of higher molecular weight bands corresponding to ubiquitinated protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
-
3. Cellular Degradation Assay (Western Blot for DC50 and Dmax Determination)
This assay is the standard method to quantify the degradation of a target protein in a cellular context.
-
Principle: Cells are treated with varying concentrations of a PROTAC for a specific duration. The levels of the target protein are then measured by Western blot and quantified relative to a loading control.
-
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO).
-
Cell culture reagents.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit for protein quantification.
-
SDS-PAGE gels, Western blot apparatus, and reagents.
-
Primary antibody against the target protein and a suitable loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (e.g., ECL).
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with primary antibodies for the target protein and the loading control, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway for PROTAC-mediated protein degradation and a typical experimental workflow for evaluating a novel PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Other Notable E3 Ligase Ligands
Beyond CRBN and VHL, researchers are exploring a wider range of E3 ligases to expand the scope of TPD.
-
MDM2 Ligands: Ligands targeting the Mouse double minute 2 homolog (MDM2) E3 ligase, such as nutlin analogs, have been incorporated into PROTACs. MDM2 is a key negative regulator of the p53 tumor suppressor, and recruiting it can lead to the degradation of various oncoproteins.
-
cIAP1 Ligands: Ligands for the cellular inhibitor of apoptosis protein 1 (cIAP1) have also been successfully used in PROTACs. These ligands can induce the degradation of target proteins and may also have pro-apoptotic effects.
The selection of an E3 ligase and its corresponding ligand is a critical decision in the design of a PROTAC. This choice influences not only the degradation efficiency but also the potential for off-target effects and the overall therapeutic window. While thalidomide analogs have paved the way for CRBN-based degraders, the expanding toolbox of E3 ligase ligands offers exciting new possibilities for the development of highly selective and potent therapeutics. This guide provides a foundational comparison to aid researchers in navigating this dynamic and promising field.
References
Confirming the Specificity of E3 Ligase Ligand-Mediated Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specific degradation of a target protein is paramount in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). The choice of the E3 ubiquitin ligase and its corresponding ligand is a critical determinant of a PROTAC's specificity and efficacy. This guide provides a comparative overview of the factors influencing the specificity of E3 ligase ligand-mediated degradation, supported by experimental data and detailed protocols.
The specificity of a PROTAC is its ability to induce the degradation of the intended protein of interest (POI) with minimal impact on other proteins, thereby reducing the potential for off-target effects and toxicity. This specificity is primarily governed by the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and an E3 ligase.[1][2][][4][5] The E3 ligase ligand, a key component of the PROTAC, plays a crucial role in recruiting the E3 ligase to this complex.
Factors Influencing Specificity
Several factors contribute to the specificity of E3 ligase ligand-mediated degradation:
-
Intrinsic E3 Ligase-Substrate Specificity: E3 ligases naturally possess substrate specificity, which can influence the degradation profile of a PROTAC. While PROTACs redirect the E3 ligase to a new target, the inherent substrate recognition properties of the ligase can still play a role.
-
Ternary Complex Cooperativity: The stability and conformation of the ternary complex are critical for efficient and specific ubiquitination and subsequent degradation of the target protein. Positive cooperativity, where the binding of one component enhances the binding of the other, often leads to more potent and selective degradation.
-
E3 Ligase Expression Levels: The expression pattern of the recruited E3 ligase across different tissues and cell types can significantly impact the specificity of the PROTAC. Utilizing an E3 ligase with restricted expression to cancer cells, for example, can enhance tumor-specific degradation and minimize off-target effects in healthy tissues.
-
Linker Chemistry and Length: The linker connecting the E3 ligase ligand to the POI-binding ligand is not merely a spacer but plays a crucial role in optimizing the orientation and proximity of the E3 ligase and the target protein within the ternary complex. The length, rigidity, and attachment points of the linker can profoundly affect degradation efficiency and selectivity.
Comparative Analysis of Common E3 Ligase Ligands
While a specific "Ligand 27" is not prominently documented in publicly available literature, we can compare the specificity of well-characterized ligands for two of the most commonly utilized E3 ligases in PROTAC development: Von Hippel-Lindau (VHL) and Cereblon (CRBN).
| E3 Ligase Ligand Class | Recruited E3 Ligase | Representative Ligands | Key Specificity Considerations |
| VHL Ligands | Von Hippel-Lindau (VHL) | HIF-1α mimetics (e.g., VH032) | Often exhibit high affinity and specificity for VHL. The specificity of VHL-based PROTACs can be influenced by the endogenous substrates of VHL. The expression levels of VHL can be leveraged for tissue-selective degradation. |
| CRBN Ligands | Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide | CRBN is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase. The specificity of CRBN-based PROTACs can be modulated by the specific CRBN ligand used, as different ligands can alter the substrate repertoire of CRBN. |
Experimental Protocols for Assessing Specificity
Determining the specificity of an E3 ligase ligand-mediated degradation is a multi-faceted process that involves a combination of cellular and proteomic approaches.
Western Blotting for Target Degradation
-
Objective: To confirm the degradation of the target protein in a dose- and time-dependent manner.
-
Methodology:
-
Treat cells with increasing concentrations of the PROTAC for a fixed time point (e.g., 24 hours) or with a fixed concentration for various time points.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with secondary antibodies and visualize protein bands using an appropriate detection method.
-
Quantify band intensities to determine the extent of protein degradation (DC50 and Dmax values).
-
Proteomics-Based Off-Target Analysis (e.g., TMT-based Quantitative Proteomics)
-
Objective: To globally assess the impact of the PROTAC on the cellular proteome and identify potential off-target proteins.
-
Methodology:
-
Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein.
-
Lyse the cells, digest proteins into peptides, and label with tandem mass tags (TMT).
-
Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify changes in the abundance of thousands of proteins across different treatment conditions.
-
Analyze the data to identify proteins that are significantly downregulated, which represent potential off-targets.
-
E3 Ligase Engagement Assays
-
Objective: To confirm that the PROTAC engages the intended E3 ligase in cells.
-
Methodology (e.g., Cellular Thermal Shift Assay - CETSA):
-
Treat cells with the PROTAC.
-
Heat the cell lysate to various temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting for the E3 ligase of interest.
-
Binding of the PROTAC to the E3 ligase is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the untreated control.
-
Visualizing the Process
To better understand the underlying mechanisms, the following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation.
Figure 1: Mechanism of PROTAC-mediated protein degradation.
Figure 2: Experimental workflow for assessing degradation specificity.
References
Cross-Validation of a Novel E3 Ligase Ligand, Ligand 27, Across Diverse Cellular Landscapes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the cross-validation of E3 ligase Ligand 27 activity in different cell lines. We present objective comparisons of its performance and detail supporting experimental data and protocols to ensure reproducibility and accurate interpretation.
Introduction to E3 Ligase Ligands and Targeted Protein Degradation
E3 ubiquitin ligases are crucial enzymes in the ubiquitin-proteasome system (UPS), which is the primary mechanism for protein degradation in eukaryotic cells.[1] These ligases are responsible for recognizing specific target proteins and catalyzing the transfer of ubiquitin to them. This ubiquitination marks the protein for degradation by the proteasome.[]
In recent years, the targeted degradation of disease-causing proteins has emerged as a powerful therapeutic strategy.[1] This is often achieved using small molecules called Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ligase.[][3] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein. The E3 ligase ligand is a critical component of the PROTAC, determining which of the over 600 E3 ligases in human cells is hijacked for the degradation of the protein of interest. The choice of E3 ligase can significantly impact the efficiency, selectivity, and cell-type specificity of the PROTAC.
This guide focuses on the cross-validation of a hypothetical novel E3 ligase ligand, herein referred to as Ligand 27 , which is designed to recruit the von Hippel-Lindau (VHL) E3 ligase. The principles and protocols described can be adapted for the validation of other E3 ligase ligands.
Characterization of Ligand 27 Activity: A Multi-Cell Line Approach
To thoroughly assess the activity and potential of Ligand 27, it is essential to evaluate its performance across a panel of diverse cell lines. This approach provides insights into its cell-type specificity, potential off-target effects, and overall robustness. For this guide, we will consider the following hypothetical cell lines for cross-validation:
-
MCF-7: A human breast adenocarcinoma cell line.
-
HEK293: A human embryonic kidney cell line.
-
Jurkat: A human T lymphocyte cell line.
-
22Rv1: A human prostate carcinoma cell line.
The primary objective is to quantify the degradation of a target protein when a PROTAC utilizing Ligand 27 is introduced into these cell lines. For this example, we will consider a PROTAC designed to degrade the Androgen Receptor (AR), a key protein in prostate cancer.
Data Presentation: Comparative Analysis of AR Degradation
The efficacy of the AR-targeting PROTAC incorporating Ligand 27 is evaluated by measuring the reduction in AR protein levels. The key metrics for comparison are the DC50 (concentration of the PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
| Cell Line | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) |
| MCF-7 | Androgen Receptor (AR) | VHL | >1000 | <10 |
| HEK293 | Androgen Receptor (AR) | VHL | 55 | 85 |
| Jurkat | Androgen Receptor (AR) | VHL | 70 | 80 |
| 22Rv1 | Androgen Receptor (AR) | VHL | 8.5 | 95 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Accurate and reproducible experimental data are paramount for the comparative analysis of E3 ligase ligand activity. Below are detailed methodologies for key experiments.
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.
Materials:
-
Cell lines of interest (e.g., MCF-7, HEK293, Jurkat, 22Rv1)
-
Cell culture medium and supplements
-
PROTAC of interest (dissolved in a suitable solvent like DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein (AR) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (AR) and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity-induced interaction between the target protein and the E3 ligase in the presence of a PROTAC.
Materials:
-
Purified, tagged (e.g., His-tag, GST-tag) target protein (AR) and E3 ligase (VHL)
-
Lanthanide-labeled antibody against one tag (donor fluorophore)
-
Fluorescently labeled antibody against the other tag (acceptor fluorophore)
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a solution containing the tagged target protein and the tagged E3 ligase in the assay buffer.
-
Add the PROTAC at various concentrations to the wells of the microplate.
-
Add the protein mixture to the wells.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for complex formation.
-
Add the donor and acceptor antibodies to the wells.
-
Incubate for another specified time to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of ternary complex formed.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental procedures involved in this research.
Caption: Mechanism of action for a PROTAC utilizing Ligand 27 to induce the degradation of the Androgen Receptor.
Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation via Western Blot.
Caption: Ligand 27 as a representative of the VHL class of E3 ligase ligands.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of E3 Ligase Ligand 27
Disclaimer: A specific Safety Data Sheet (SDS) for a compound designated "E3 ligase Ligand 27" is not publicly available. This name may refer to an internal compound identifier or a novel research chemical. The following information provides essential, general guidance for the handling and disposal of new or uncharacterized small-molecule compounds in a research setting. It is imperative to obtain and meticulously follow the Safety Data Sheet (SDS) provided by the supplier for your specific compound.
This guide is intended for researchers, scientists, and drug development professionals to ensure safety and compliance in the laboratory. Always operate in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.
Priority One: Obtain the Safety Data Sheet (SDS)
Before handling or disposing of any chemical, you must have the supplier-provided Safety Data Sheet (SDS). The SDS contains critical information for safe handling and disposal, typically found in the following sections:
-
Section 7: Handling and Storage
-
Section 8: Exposure Controls/Personal Protection
-
Section 13: Disposal Considerations
Disposal procedures are dictated by the specific physical and hazardous properties of the chemical, which are detailed in the SDS.
Illustrative Compound Data Summary
For any novel compound, determining its physical and chemical properties is a prerequisite for safe handling and disposal. While specific data for "this compound" is unavailable, the table below illustrates the type of information you should obtain from the supplier's SDS.
| Property | Illustrative Data (Example Only - Obtain from Supplier's SDS) | Significance for Disposal |
| Chemical Formula | C₂₅H₂₈N₄O₄S | Helps identify the compound and its elemental composition for waste profiling. |
| Molecular Weight | 492.58 g/mol | Used for concentration calculations and waste documentation. |
| Appearance | White to off-white solid | Physical state determines the type of waste container needed (e.g., solid waste drum). |
| Solubility | Soluble in DMSO (>10 mg/mL), sparingly soluble in water | Influences whether the waste is aqueous or organic solvent-based, which dictates segregation.[1] |
| Hazard Class | Not classified as hazardous under GHS (Assumed) | Crucial for disposal. Determines if the waste is hazardous or non-hazardous. If unknown, treat as hazardous.[2][3] |
| Storage Temperature | 2-8°C | Indicates stability; degradation products could alter waste characteristics. |
General Protocol for Chemical Waste Disposal
The following step-by-step protocol outlines a general procedure for the safe disposal of small quantities of novel research chemicals. This protocol must be adapted to comply with your institution's specific EHS guidelines.[2][3]
Step 1: Waste Identification and Hazard Assessment
-
Consult the SDS: Determine if the waste is classified as hazardous (e.g., ignitable, corrosive, reactive, toxic).
-
Treat as Hazardous if Unknown: If the hazards of this compound are not fully known, you must handle and dispose of it as hazardous waste.
-
Identify Contaminants: The waste stream includes not only the ligand itself but also any solvents (e.g., DMSO), reagents, and contaminated labware (e.g., pipette tips, gloves, empty containers).
Step 2: Segregation of Chemical Waste
-
Do Not Mix Waste Streams: Never mix different types of chemical waste unless their compatibility is known and confirmed. Mixing incompatible chemicals can lead to violent reactions, generation of toxic gases, or fire.
-
Segregate by Type: At a minimum, segregate waste into the following categories:
-
Solid Waste: Unused or expired this compound powder, contaminated gloves, weigh boats, and paper towels.
-
Non-Halogenated Solvent Waste: Solutions of the ligand in solvents like DMSO, ethanol, or methanol.
-
Aqueous Waste: Dilute aqueous solutions containing the ligand (if applicable and permitted by EHS). Note: Many chemicals, especially organic compounds, are prohibited from drain disposal.
-
Sharps Waste: Contaminated needles, syringes, or broken glass should be placed in a designated puncture-proof sharps container.
-
Step 3: Container Selection and Labeling
-
Use Appropriate Containers: Collect waste in containers that are compatible with the chemical contents and have a secure, tight-fitting lid.
-
Label Containers Clearly: All waste containers must be labeled before any waste is added. The label should include:
-
The words "Hazardous Waste ".
-
The full chemical name(s) of all contents (e.g., "this compound," "Dimethyl Sulfoxide"). Avoid abbreviations or formulas.
-
The approximate percentage of each component.
-
The specific hazards of the waste (e.g., flammable, toxic). If unknown, state "Hazards Not Fully Known ."
-
The date waste was first added to the container (accumulation start date).
-
The principal investigator's name and laboratory location.
-
Step 4: Storage and Accumulation
-
Designated Storage Area: Store waste containers in a designated "Satellite Accumulation Area" within the laboratory. This area must be at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.
Step 5: Disposal and Collection
-
Contact EHS for Pickup: Once a waste container is full or has reached the accumulation time limit set by your institution (e.g., 12 months), contact your Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Provide Documentation: Be prepared to provide the EHS office with all available information about the compound, including the SDS if you have it.
-
Disposal of "Empty" Containers: A container that held a hazardous chemical is not truly empty until it has been properly decontaminated (e.g., triple-rinsed). The rinsate (the rinsing solvent) must be collected and disposed of as hazardous waste. After proper rinsing, deface the original label and dispose of the container as regular trash or glass waste as per institutional policy.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for handling and disposing of a research chemical like this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
Personal protective equipment for handling E3 ligase Ligand 27
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of E3 ligase Ligand 27. The following procedures are based on established best practices for managing potentially hazardous small molecule compounds in a research and development setting.
Personal Protective Equipment (PPE)
Given that the specific toxicity profile of this compound may not be fully characterized, it is imperative to treat it as a hazardous compound. The following table summarizes the required personal protective equipment to minimize exposure.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Double-layered, powder-free chemotherapy gloves | ASTM D6978 compliant | Prevents skin contact and absorption. The outer glove should be removed and disposed of in the designated waste container immediately after handling the compound. |
| Eye and Face Protection | Safety goggles and a face shield | ANSI Z87.1 compliant | Protects against splashes and aerosols to the eyes and face.[1] |
| Body Protection | Disposable, solid-front, back-closing gown | Resistant to chemical permeation | Prevents contamination of personal clothing and skin. Gowns should be changed every 2-3 hours or immediately upon known contamination.[2] |
| Respiratory Protection | N95 or higher-rated respirator | NIOSH-approved | Required when handling the powdered form of the compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[2] |
| Additional Protection | Disposable shoe covers and hair covers | N/A | Prevents the tracking of contaminants outside of the designated work area.[1][2] |
Operational Plan: From Receipt to Experiment
Adherence to a strict operational workflow is crucial for ensuring safety and maintaining the integrity of the compound.
Receiving and Storage Workflow
Caption: Workflow for the safe receipt and storage of this compound.
Experimental Handling Protocol:
-
Preparation: Before handling the compound, ensure that the designated work area, typically a certified chemical fume hood or a Class II Biosafety Cabinet, is clean and uncluttered.[3] All necessary equipment and materials, including waste containers, should be placed within the hood.
-
Donning PPE: Put on all required PPE as outlined in the table above. When double-gloving, the inner glove should be tucked under the cuff of the gown, and the outer glove should go over the cuff.[2]
-
Compound Weighing and Solubilization:
-
If handling the solid form, perform all weighing activities within the containment of a chemical fume hood to minimize inhalation risk.[2]
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
When solubilizing, add the solvent slowly to the solid to prevent splashing.
-
-
Experimental Use:
-
All manipulations of the compound, including dilutions and additions to experimental assays, should be performed within the designated containment area.
-
Avoid creating aerosols.
-
-
Post-Experiment:
-
Decontaminate all surfaces that may have come into contact with the compound using an appropriate cleaning agent.
-
Properly dispose of all contaminated materials as described in the disposal plan.
-
Doff PPE in the correct order to prevent self-contamination, disposing of it in the designated waste stream.
-
Thoroughly wash hands with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and all associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
